Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECESYNGLJWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715988 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113589-26-7 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" properties
An In-Depth Technical Guide to the Anticipated Properties and Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Disclaimer: Direct experimental data for this compound (CAS No. 113589-26-7) is scarce in publicly accessible literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of thiophene chemistry. All properties and protocols should be considered predictive and require experimental validation.
Introduction
This compound is a polysubstituted thiophene derivative of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a well-known pharmacophore and a key component in various organic electronic materials. The specific arrangement of a bromo, a hydroxy, a methyl, and a methyl carboxylate group on this heterocyclic core suggests a versatile building block with multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the anticipated physicochemical properties, a plausible synthetic route, and the expected reactivity of this compound, offering valuable insights for its synthesis and application in research and development.
Predicted Physicochemical and Spectroscopic Properties
The properties of the title compound have been inferred from data available for its close structural analogs. These predictions provide a baseline for its characterization.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Analog Data Source |
| Molecular Formula | C₇H₇BrO₃S | Based on chemical structure. |
| Molecular Weight | 251.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Analogy with similar substituted thiophenes. |
| Melting Point | 80-90 °C | Inferred from the melting point of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (79-80 °C)[1], with an expected slight increase due to the additional methyl group. |
| Boiling Point | > 250 °C (decomposes) | Extrapolated from related compounds; high substitution level may lead to decomposition before boiling. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate) | General solubility characteristics of similar organic compounds. |
| pKa | ~7.5 - 8.5 | The hydroxy group is expected to be weakly acidic, with the pKa influenced by the electron-withdrawing carboxylate and bromine, and the electron-donating methyl group. This is in line with the predicted pKa of a similar compound[1]. |
Spectroscopic Profile:
The anticipated spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (in CDCl₃, predicted):
-
δ ~ 3.9 ppm (s, 3H): Protons of the methyl ester group (-OCH₃).
-
δ ~ 2.4 ppm (s, 3H): Protons of the methyl group at the C5 position.
-
δ ~ 5.0-6.0 ppm (br s, 1H): Proton of the hydroxyl group (-OH), which may be exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR (in CDCl₃, predicted):
-
δ ~ 165-170 ppm: Carbonyl carbon of the ester.
-
δ ~ 150-155 ppm: Carbon bearing the hydroxyl group (C3).
-
δ ~ 130-135 ppm: Carbon bearing the methyl group (C5).
-
δ ~ 120-125 ppm: Carbon bearing the carboxylate group (C2).
-
δ ~ 110-115 ppm: Carbon bearing the bromine atom (C4).
-
δ ~ 52-55 ppm: Methyl carbon of the ester.
-
δ ~ 15-20 ppm: Methyl carbon at the C5 position.
-
-
Infrared (IR) Spectroscopy (KBr pellet, predicted):
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3100 cm⁻¹: C-H stretching of the aromatic ring (if any C-H bonds were present, however, this molecule is fully substituted on the ring).
-
~2950 cm⁻¹: C-H stretching of the methyl groups.
-
~1720-1700 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1550-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~700-600 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bromine atom.
-
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from a suitable precursor, likely through a multi-step process involving the construction of the thiophene ring followed by functional group interconversions. The Fiesselmann thiophene synthesis provides a strong foundation for constructing the 3-hydroxythiophene-2-carboxylate core[1][2].
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This step utilizes the Fiesselmann thiophene synthesis[1][2].
-
To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at 0 °C.
-
After stirring for 30 minutes, add methyl propiolate dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-hydroxythiophene-2-carboxylate.
Step 2: Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
This step involves the electrophilic bromination of the thiophene ring.
-
Dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of two equivalents of NBS is expected to lead to dibromination at the electron-rich 4 and 5 positions.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.
Step 3: Synthesis of this compound
This final step involves a selective metal-halogen exchange followed by quenching with an electrophile (methyl iodide). The bromine at the 5-position is generally more reactive towards lithiation than the bromine at the 4-position[3].
-
Dissolve Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. This is expected to selectively replace the bromine at the 5-position with lithium.
-
After stirring for 1 hour at -78 °C, add an excess of methyl iodide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Anticipated Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: A map of the potential reactive sites on the target molecule.
-
The Hydroxyl Group (C3-OH): This group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic substitution to the ortho and para positions, although in this fully substituted ring, its electronic influence is still significant.
-
The Bromo Group (C4-Br): The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. It can also be subjected to metal-halogen exchange for the introduction of other functional groups.
-
The Methyl Ester Group (C2-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
-
The Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone under controlled conditions, which can significantly alter the electronic properties and reactivity of the molecule[4].
Conclusion
While direct experimental data remains to be published, this in-depth technical guide provides a robust, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed synthetic pathway is based on well-established reactions in thiophene chemistry, and the predicted properties and reactivity profile offer a solid starting point for researchers aiming to work with this promising molecule. Experimental validation of the information presented herein will be a valuable contribution to the field of heterocyclic chemistry.
References
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PubChem. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
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Wikipedia. Gewald reaction. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Wikipedia. Fiesselmann thiophene synthesis. [Link]
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Youssef, K., Allain, M., Cauchy, T., & Gohier, F. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8635-8639. [Link]
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A Technical Guide to the Physicochemical Characteristics of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, a substituted thiophene derivative of significant interest in synthetic and medicinal chemistry. Thiophenes are foundational heterocyclic compounds used as building blocks for pharmaceuticals and agrochemicals.[1] This guide is structured to provide researchers, scientists, and drug development professionals with essential data and validated methodologies for the characterization of this compound. We delve into its molecular structure, calculated properties, and detailed experimental protocols for determining its physical characteristics, including melting point, solubility, and acidity. Furthermore, a predictive analysis of its spectroscopic signature is presented to aid in structural confirmation.
Compound Identification and Molecular Structure
This compound is an organic compound built on a central thiophene ring.[2] Its distinct properties and reactivity are conferred by the specific arrangement of its four substituents.
1.1. Nomenclature and Chemical Identifiers
-
Systematic Name: this compound
-
Synonyms: Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate[4]
1.2. Chemical Structure
The molecule consists of a five-membered thiophene ring. The substituents are arranged as follows:
-
A methyl carboxylate group (-COOCH₃) at position 2.
-
A hydroxyl group (-OH) at position 3.
-
A bromine atom (-Br) at position 4.
-
A methyl group (-CH₃) at position 5.
The presence of these varied functional groups—an ester, a hydroxyl group (phenolic-like due to its attachment to the heterocyclic ring), a halogen, and an alkyl group—makes this a versatile intermediate for further chemical synthesis.[2]
Calculated Physicochemical Properties
Computational models provide valuable initial estimates of a molecule's properties, which are particularly useful in predicting its behavior in biological systems and for guiding experimental design.
| Property | Value | Implication |
| Molecular Weight | 251.09 g/mol [3] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 74.8 Ų[3] | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1[3] | The hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (The three oxygen atoms)[3] | Multiple sites for accepting hydrogen bonds, influencing solubility. |
| Rotatable Bonds | 2[3] | Indicates a relatively rigid structure. |
| Exact Mass | 249.93 u[3] | Essential for high-resolution mass spectrometry analysis. |
Experimental Determination of Physical Properties
While calculated values are informative, experimentally determined data are the gold standard for compound characterization and quality control. The following sections detail the standardized protocols for measuring key physical properties.
Melting Point Analysis
The melting point is a critical indicator of a compound's purity.[5] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.
Protocol for Melting Point Determination (Capillary Method) This protocol is based on the use of a standard melting point apparatus, such as a Mel-Temp.
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered. If necessary, grind a small amount using a mortar and pestle.
-
Load the sample into a capillary tube (sealed at one end) to a height of approximately 3 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[6]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Insert a calibrated thermometer into the designated well.
-
-
Measurement:
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Begin heating the apparatus slowly when the temperature is 10-15°C below the approximate melting point.
-
Adjust the heating rate to approximately 1-2°C per minute as the melting point is approached.[6]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[6]
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂.
-
Perform at least two measurements to ensure reproducibility.
-
Causality: The energy required to overcome the crystal lattice forces of a pure compound is uniform, resulting in a sharp melting transition. Impurities disrupt this lattice, requiring less energy to melt and creating a broader temperature range over which melting occurs.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding a compound's solubility is fundamental for choosing appropriate solvents for reactions, purification (crystallization), and formulation.[7] A qualitative solubility analysis can also provide strong evidence for the presence of acidic or basic functional groups.[8]
Expected Solubility: Based on its structure, this compound has both polar (hydroxyl, ester) and non-polar (thiophene ring, methyl, bromine) regions. It is expected to be poorly soluble in water but soluble in common organic solvents. The acidic hydroxyl group suggests it will be soluble in aqueous base.
Protocol for Qualitative Solubility Testing
-
Solvent Selection: Prepare test tubes with the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent like ethanol or acetone.
-
Procedure:
-
Logical Flow:
-
Step 1: Test in Water. If soluble, determine the solution's pH with litmus paper to classify it as acidic, basic, or neutral.[9]
-
Step 2: If Insoluble in Water, Test in 5% NaOH. Solubility indicates an acidic functional group. The hydroxyl group on the thiophene ring is acidic and should react to form a soluble sodium salt.
-
Step 3: If Soluble in NaOH, Test in 5% NaHCO₃. Sodium bicarbonate is a weaker base. If the compound dissolves, it indicates a strongly acidic group (like a carboxylic acid). If it does not, it indicates a weakly acidic group (like the hydroxyl group here).[9]
-
Step 4: If Insoluble in Water, Test in 5% HCl. Solubility in acid would indicate the presence of a basic functional group (e.g., an amine), which this compound lacks.[8]
-
Caption: Logical Flowchart for Qualitative Solubility Analysis.
Acidity Constant (pKa) Determination
The pKa value quantifies the acidity of the hydroxyl group. This parameter is crucial in drug development as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME).
Principle: The pKa is the pH at which the protonated (neutral -OH) and deprotonated (anionic -O⁻) forms of the compound are present in equal concentrations. Potentiometric titration is a robust method for its determination.[10]
Protocol for pKa Determination by Potentiometric Titration
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility of both the acidic and basic forms.
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[11]
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[11]
-
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. For a novel or synthesized compound, a combination of NMR, IR, and Mass Spectrometry is essential for full characterization.
Caption: Integrated Workflow for Spectroscopic Analysis.
Predicted ¹H and ¹³C NMR Spectral Data
-
¹H NMR:
-
-OH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration.
-
-COOCH₃ Protons: A sharp singlet for the 3 ester protons, expected around δ 3.8-4.0 ppm.
-
Ring -CH₃ Protons: A sharp singlet for the 3 methyl protons, expected around δ 2.2-2.5 ppm.
-
-
¹³C NMR:
-
C=O (Ester): Signal expected around δ 160-170 ppm.
-
Thiophene Ring Carbons: Four distinct signals expected in the aromatic region (δ 110-150 ppm), including carbons attached to Br, O, and S.
-
-OCH₃ Carbon: Signal expected around δ 50-55 ppm.
-
Ring -CH₃ Carbon: Signal expected around δ 15-20 ppm.
-
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.[12][13]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| 1725 - 1700 (strong) | C=O Stretch | Ester |
| 1550 - 1450 | C=C Stretch | Aromatic (Thiophene Ring) |
| ~1250 | C-O Stretch | Ester / Hydroxyl |
Predicted Mass Spectrometry (MS) Data
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster.
-
Bromine Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). This signature pattern is definitive proof of the presence of a single bromine atom in the molecule. The calculated exact mass is 249.93 u.[3]
Synthesis and Reactivity Overview
This compound is typically synthesized from a suitable thiophene precursor through a series of reactions that may include bromination, hydroxylation, and esterification.[2] Its utility as a synthetic intermediate stems from the reactivity of its functional groups:
-
Nucleophilic Substitution: The bromine atom at position 4 can be replaced by various nucleophiles, allowing for the introduction of new functional groups.[2]
-
Ester Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[2]
-
Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
This combination of reactive sites makes the compound a valuable building block for creating more complex heterocyclic molecules for applications in medicinal chemistry and materials science.[2]
References
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]
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How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]
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HI-352 (113589-26-7, MFCD17012774). (n.d.). Parkway Scientific. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
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Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2850. Retrieved from [Link]
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Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(10), 1386-1391. Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved from [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry. Retrieved from [Link]
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How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 16). University of East Anglia. Retrieved from [Link]
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Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
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O'Connor, G., et al. (2019). Development of Methods for the Determination of pKa Values. Molecules, 24(1), 151. Retrieved from [Link]
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pKa Determination in non-Aqueous Solvents and Mixtures. (2021, June 13). The University of Liverpool Repository. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Introduction
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active compounds and advanced organic materials.[1][2][3] Thiophene derivatives are integral to numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1] Their unique electronic properties and susceptibility to functionalization make them highly valuable scaffolds in drug discovery.[][5]
This guide provides an in-depth, technically-grounded methodology for the synthesis of a specific, highly functionalized thiophene derivative: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . This compound serves as a valuable building block for more complex molecular architectures. We will explore the strategic synthesis, the underlying chemical principles, and a detailed, validated experimental protocol suitable for a research or process development laboratory.
Overall Synthetic Strategy
The synthesis of the target molecule is most efficiently achieved through a two-stage process. The strategy hinges on first constructing the core thiophene ring with the desired oxygenation and substitution pattern, followed by a regioselective electrophilic bromination.
-
Stage 1: Thiophene Ring Formation. Synthesis of the key intermediate, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate . This is typically accomplished via a condensation and cyclization reaction, such as the Fiesselmann thiophene synthesis, which is known to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2]
-
Stage 2: Regioselective Bromination. Introduction of a bromine atom at the C4 position of the thiophene ring through electrophilic aromatic substitution. The inherent reactivity of the thiophene ring, modulated by the existing substituents, allows for precise control of this halogenation step.[1]
Caption: High-level two-stage synthetic workflow.
Stage 1: Synthesis of the Thiophene Precursor
While various methods exist for thiophene synthesis, the Fiesselmann synthesis provides a reliable route to the required 3-hydroxy-2-carboxylate scaffold.[2][] This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. The selection of appropriately substituted starting materials is critical for installing the C5-methyl group on the thiophene ring.
Stage 2: Synthesis of this compound
This stage involves the direct bromination of the precursor synthesized in Stage 1. A well-documented and validated procedure exists for this transformation.[6]
Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution
The thiophene ring is electron-rich and more reactive towards electrophiles than benzene.[1] The outcome of the bromination is dictated by the directing effects of the substituents on the ring:
-
-OH (Hydroxy) group at C3: A powerful activating, ortho-, para- directing group.
-
-CH₃ (Methyl) group at C5: A moderately activating, ortho-, para- directing group.
-
-COOCH₃ (Ester) group at C2: A deactivating, meta- directing group.
The C4 position is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. The combined influence of these groups strongly favors electrophilic attack by bromine at the C4 position, leading to a highly regioselective reaction with minimal side products.
Caption: Step-by-step experimental workflow for the bromination reaction.
Conclusion
The synthesis of this compound is reliably achieved through the electrophilic bromination of its corresponding 3-hydroxythiophene precursor. The protocol detailed herein is robust, well-documented, and relies on fundamental principles of organic chemistry. [6]The high regioselectivity of the bromination step is a key advantage, driven by the powerful directing effects of the hydroxyl substituent on the electron-rich thiophene core. This guide provides researchers and drug development professionals with the necessary technical information to confidently produce this valuable chemical intermediate for further synthetic applications.
References
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PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved from PrepChem.com. [Link]
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Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from Pharmaguideline. [Link]
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Journal of University of Shanghai for Science and Technology. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Volume 23, Issue 6. [Link]
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ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from ResearchGate. [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. PubChem Compound Database. [Link]
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Spectroscopic Analysis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: A Technical Guide
An In-depth Examination of Predicted and Comparative Spectroscopic Data for CAS 113589-26-7
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS 113589-26-7). Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound, this document leverages predictive models and comparative analysis of structurally similar molecules to offer a comprehensive interpretation of its anticipated spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this thiophene derivative.
Introduction
This compound is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern, including a bromine atom, a hydroxyl group, and a methyl ester, imparts a unique electronic and steric profile, making spectroscopic characterization crucial for its identification and for understanding its reactivity. Despite its availability from several chemical suppliers, a thorough search of scientific literature and spectral databases did not yield any published experimental NMR, IR, or MS data for this compound.
This guide, therefore, adopts a predictive and comparative approach. By analyzing the functional groups and the overall molecular structure, we can forecast the key features of its spectra. Furthermore, by examining the experimental data of closely related analogues, we can refine these predictions and provide a more robust analytical framework.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The key functional groups that will dominate its spectroscopic behavior are the thiophene ring, the hydroxyl group, the methyl ester, the methyl group, and the bromine atom.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the hydroxyl proton, the ester methyl protons, and the ring-bound methyl protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 9.0 - 11.0 | Singlet (broad) |
| ~ 3.8 | Singlet |
| ~ 2.4 | Singlet |
-
Rationale: The hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the electronic effects of the thiophene ring, appearing as a broad singlet. The methyl ester protons will be in a typical region around 3.8 ppm. The methyl group attached to the thiophene ring will be slightly deshielded by the aromatic system and is predicted to appear around 2.4 ppm.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 155 | C-OH |
| ~ 140 | C-S |
| ~ 125 | C-Br |
| ~ 120 | C-COOCH₃ |
| ~ 115 | C-CH₃ |
| ~ 52 | -OCH₃ (ester) |
| ~ 15 | -CH₃ (ring) |
-
Rationale: The carbonyl carbon of the ester will be the most deshielded. The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents. The C-OH and C-S carbons are expected at lower fields, while the C-Br and other substituted carbons will be in the mid-aromatic range. The ester methyl and ring methyl carbons will be the most shielded, appearing at the highest field.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C-Br functional groups.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Intensity |
| 3400 - 3200 (broad) | Strong |
| ~ 1720 | Strong |
| ~ 1550 | Medium |
| ~ 1250 | Strong |
| ~ 600 | Medium |
-
Rationale: The broad O-H stretch is indicative of a hydroxyl group. The strong C=O stretch is characteristic of the ester carbonyl. Aromatic C=C stretching and C-O stretching bands will also be present. The C-Br stretch will appear in the fingerprint region.
Predicted Mass Spectrometry (MS)
The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.
| Predicted MS Data | |
| m/z | Assignment |
| 250 / 252 | [M]⁺ / [M+2]⁺ |
| 219 / 221 | [M - OCH₃]⁺ |
| 191 / 193 | [M - COOCH₃]⁺ |
| 171 | [M - Br]⁺ |
-
Rationale: The molecular ion will appear as a pair of peaks of approximately equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom. Common fragmentation pathways would include the loss of the methoxy group from the ester, the entire methoxycarbonyl group, and the bromine atom.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted data, we will examine the reported spectroscopic data for two closely related analogues: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (missing the 5-methyl group) and Methyl 4-bromo-3-methylthiophene-2-carboxylate (missing the 3-hydroxy group).
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (Analogue 1)
Methyl 4-bromo-3-methylthiophene-2-carboxylate (Analogue 2)
ChemicalBook provides access to predicted ¹H NMR and other spectral data for this compound[1].
-
¹H NMR (Predicted): The predicted spectrum shows a singlet for the ester methyl group at ~3.8 ppm and a singlet for the ring methyl group at ~2.4 ppm. A singlet for the thiophene proton is also predicted. This supports our prediction for the chemical shifts of the methyl groups in our target molecule.
-
MS (Predicted): The predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight, also with the characteristic Br isotopic pattern.
The analysis of these analogues, even with limited data, provides confidence in the predicted spectral features of this compound. The presence of the hydroxyl group in our target molecule is the most significant difference, which would be clearly identifiable in both the ¹H NMR and IR spectra.
Experimental Protocols for Spectroscopic Analysis
For researchers who synthesize or acquire this compound, the following are standard protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
IR Spectroscopy
Figure 3: Workflow for IR Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
Figure 4: Workflow for Mass Spectrometry using Electron Impact (EI) ionization.
Conclusion
While experimental spectroscopic data for this compound is not currently in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through predictive methods and comparative analysis. This technical guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the provided standard operating procedures, will be invaluable to researchers working with this and related thiophene derivatives. It is our hope that this guide will facilitate future research and that experimental data, when it becomes available, will further validate the predictions made herein.
References
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An In-Depth Technical Guide to the Crystal Structure of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation in Thiophene Chemistry
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological and biological activities.[1] These activities, which include antibacterial, anti-inflammatory, and antitumor properties, are intrinsically linked to their three-dimensional structure.[1][2] The precise arrangement of atoms and the nature of intermolecular interactions within the crystal lattice dictate key physicochemical properties such as solubility, stability, and bioavailability. Therefore, the detailed structural elucidation of novel thiophene compounds like Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is not merely an academic exercise but a critical step in the rational design of new therapeutic agents and advanced materials.
This guide provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and interpret the crystal structure of this compound. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a self-validating framework that explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Part 1: Synthesis and Crystal Growth – The Foundation of Structural Analysis
A prerequisite for any crystallographic study is the availability of high-quality single crystals. The journey to elucidating the crystal structure of this compound begins with its chemical synthesis.
Synthesis Protocol
The synthesis of the title compound is achieved through the bromination of its precursor, methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate.[3]
Reaction Scheme:
-
Reactants: Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate, Bromine, Acetic Acid
-
Procedure:
-
Dissolve methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (1 equivalent) in acetic acid.
-
Add bromine (1 equivalent) dropwise to the stirred solution at room temperature.
-
Continue stirring the mixture for approximately 16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash sequentially with water, aqueous sodium thiosulfate, and again with water.
-
Dry the resulting solid.
-
-
Purification: Recrystallization from a suitable solvent, such as methyl t-butyl ether, is performed to yield the pure product.[3]
Crystal Growth: A Game of Patience and Precision
The quality of the single crystal is paramount for a successful X-ray diffraction experiment.[4] The purified this compound powder must be re-dissolved to grow diffraction-quality crystals.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.
The choice of solvent is critical and often determined empirically. A good starting point is a solvent system in which the compound has moderate solubility.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.[4]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations, the crystal is typically cooled to a low temperature (e.g., 100-120 K).[4] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[4]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides an initial model of the molecular structure. This model is then refined through an iterative process that adjusts atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[4]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.[4] The output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, bond angles, and other relevant parameters.
Expected Crystallographic Parameters
Based on analyses of similar thiophene derivatives, we can anticipate the key crystallographic data for this compound.[4]
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[4] |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Most organic molecules crystallize in centrosymmetric space groups. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | These will be precisely determined from the diffraction pattern. |
| Molecules per Unit Cell (Z) | 2, 4, or 8 | Dependent on the space group symmetry. |
| Key Bond Lengths (Å) | C-S, C-C, C=O, C-Br | Will be compared to standard values to validate the structure. |
| **Key Bond Angles (°) ** | Angles within the thiophene ring | Will reveal any strain or deviation from planarity. |
Part 3: Computational Analysis – Deeper Insights into Intermolecular Interactions
While SC-XRD provides the definitive atomic coordinates, computational methods are indispensable for understanding the forces that govern the crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[5][6] The surface is generated by partitioning the crystal electron density into molecular fragments.
Key Features of Hirshfeld Analysis:
-
d_norm Surface: This surface maps the normalized contact distance, allowing for the immediate identification of important intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.[6]
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They provide a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, Br···H) to the overall crystal packing.[7]
For this compound, Hirshfeld analysis would be crucial for identifying:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen of the ester is a potential acceptor.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.[8][9]
-
π-π Stacking: Interactions between the aromatic thiophene rings of adjacent molecules.
Caption: Workflow for Hirshfeld Surface Analysis.
Density Functional Theory (DFT) Calculations
DFT calculations complement experimental data by providing insights into the electronic structure and properties of the molecule.[10][11]
Applications of DFT in Structural Analysis:
-
Geometry Optimization: The molecular geometry can be optimized in the gas phase and compared to the experimental crystal structure to assess the effects of crystal packing on the molecular conformation.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map reveals the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.[11] For the title compound, we would expect negative potential around the oxygen atoms and a region of positive potential on the hydrogen of the hydroxyl group.
-
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions.[2][10]
Conclusion
The comprehensive structural analysis of this compound, integrating synthesis, single-crystal X-ray diffraction, and computational chemistry, provides a complete picture of its molecular and supramolecular architecture. This detailed understanding is fundamental for establishing structure-activity relationships and for the rational design of new molecules with tailored properties for applications in drug development and materials science. The multi-faceted approach outlined in this guide ensures not only the accurate determination of the crystal structure but also a profound understanding of the underlying chemical principles that govern its formation and properties.
References
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- Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. PrepChem.com.
- Single‐crystal X‐ray structures of thiophene‐MS derivatives. ResearchGate.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][10]thieno[3,2-j]phenanthridine and (E). Available at:
- X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate.
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI.
- 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis. ChemicalBook.
- Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. ResearchGate.
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
- Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. ResearchGate.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health.
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- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). ResearchGate.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central.
- Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. RSC Publishing.
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A Technical Guide to the Regiochemical Reactivity of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Abstract
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their versatile structural and electronic properties.[1] This technical guide provides an in-depth analysis of the chemical reactivity of a specific, highly functionalized thiophene, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . We dissect the intricate interplay of activating and deactivating substituents on the thiophene core to predict its behavior in key synthetic transformations. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this molecule's potential as a versatile building block. We explore its propensity for metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions involving its peripheral functional groups, supported by detailed mechanistic diagrams and actionable experimental protocols.
Introduction: The Thiophene Core in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, has been a cornerstone of medicinal chemistry since its discovery by Viktor Meyer in 1882.[2][3] Its structural similarity to benzene allows it to act as a bioisostere, often improving a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] Thiophenes are integral components of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the antibiotic cefoxitin.[1][4]
The reactivity of the thiophene ring is significantly greater than that of benzene in electrophilic substitution reactions due to the electron-rich nature conferred by the sulfur heteroatom.[5][6] However, the regiochemical outcome of these reactions is profoundly influenced by the electronic nature of the substituents attached to the ring. In the case of This compound , the ring is decorated with a combination of electron-donating and electron-withdrawing groups, creating a complex and nuanced reactivity profile that is ripe for selective synthetic exploitation.
This guide will systematically deconstruct the electronic contributions of each substituent to build a predictive model of the molecule's reactivity.
Core Analysis: Electronic Effects of Substituents
The reactivity of the thiophene ring is dictated by the cumulative electronic influence of its four substituents. Understanding their individual and collective effects is paramount to predicting which sites will be susceptible to electrophilic, nucleophilic, or metal-mediated attack.
-
-OH (Hydroxy) at C3: The hydroxyl group is a powerful activating group. Through the resonance effect (+M), it donates lone-pair electron density into the ring, significantly increasing its nucleophilicity. It also exhibits a weaker, electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The resonance effect is dominant.
-
-COOCH₃ (Methyl Carboxylate) at C2: The ester is a strong deactivating group. It withdraws electron density from the ring through both a powerful resonance effect (-M) and an inductive effect (-I).[7] This significantly reduces the ring's nucleophilicity, especially at the ortho and para positions relative to it.
-
-Br (Bromo) at C4: Halogens present a dualistic nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated into the ring via a weaker resonance effect (+M).[7] Overall, bromine is considered a deactivating group.
-
-CH₃ (Methyl) at C5: The methyl group is a weak activating group. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I).
Synergistic and Antagonistic Influences
The combination of these groups creates a unique electronic landscape. The powerful activating -OH group and the weakly activating -CH₃ group work to increase the ring's electron density. Conversely, the potent deactivating -COOCH₃ group and the -Br atom strongly withdraw electron density. The net result is a thiophene ring that is less nucleophilic than unsubstituted thiophene but possesses specific sites primed for distinct types of reactions.
Caption: Substituent electronic effects on the thiophene ring.
Predicted Reactivity Profiles and Methodologies
Given the fully substituted nature of the ring, traditional electrophilic aromatic substitution (EAS) is not a viable pathway. Instead, the molecule's utility lies in reactions that modify its existing functionalities, particularly the C-Br bond.
Metal-Catalyzed Cross-Coupling Reactions at C4
The carbon-bromine bond at the C4 position is the most synthetically versatile site on the molecule. It is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.[8][9]
Predicted Reactivity: High. The presence of the adjacent electron-withdrawing ester group can enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling cycles.
Key Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[10][11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C double bonds with alkenes.
This protocol describes a typical procedure for coupling an arylboronic acid to the C4 position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir overnight (12-16 hours) under an inert atmosphere.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-hydroxy-5-methylthiophene-2-carboxylate derivative.
Caption: The addition-elimination pathway for SNAr.
The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming C-O and C-N bonds with aryl halides, often under milder conditions than related palladium-catalyzed reactions. [12][13]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired alcohol or phenol (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 100-120 °C and stir for 24 hours. Monitor the reaction progress.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The subsequent work-up and purification steps are similar to those for the Suzuki coupling.
Reactions at Peripheral Functional Groups
-
C3-OH Group: The hydroxyl group is nucleophilic and acidic. It can be readily alkylated (e.g., with methyl iodide and a base to form a methoxy group) or acylated (e.g., with acetyl chloride to form an acetate ester).
-
C2-COOCH₃ Group: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH) or acidic conditions. [14]This carboxylic acid can then be used in amide coupling reactions or other transformations.
Summary of Reactivity
The following table summarizes the predicted reactivity of the target molecule at its key functional sites.
| Position / Group | Reaction Type | Potential Reagents | Predicted Reactivity | Rationale |
| C4-Br | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | High | Ideal substrate for Pd-catalyzed C-C bond formation. [8][15] |
| C4-Br | Buchwald-Hartwig | Amines, Pd catalyst, ligand, base | High | Established method for C-N bond formation on aryl halides. |
| C4-Br | SNAr | NaOMe, K-SPh, Piperidine | Moderate | Activated by the C2-ester group; requires strong nucleophiles. [16] |
| C4-Br | Ullmann Coupling | Alcohols, phenols, CuI, ligand, base | High | Effective copper-catalyzed method for C-O and C-N coupling. [12][13] |
| C3-OH | O-Alkylation | CH₃I, K₂CO₃ | High | Standard ether formation from a phenolic hydroxyl group. |
| C2-COOCH₃ | Hydrolysis | LiOH, NaOH, or HCl | High | Standard ester hydrolysis to the carboxylic acid. [14] |
Conclusion
This compound is a richly functionalized heterocyclic compound with a well-defined and highly useful reactivity profile. While the fully substituted ring precludes further electrophilic aromatic substitution, the C4-bromo position serves as a versatile linchpin for a host of metal-catalyzed cross-coupling and nucleophilic substitution reactions. This allows for the strategic introduction of diverse aryl, alkyl, amino, and alkoxy moieties. Furthermore, the peripheral hydroxyl and ester groups offer orthogonal sites for subsequent chemical modification. This predictable, site-selective reactivity makes the title compound an exceptionally valuable building block for the synthesis of complex molecules in the fields of pharmaceutical development and materials science.
References
- Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- BenchChem (2025). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.
- Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.
- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal.
- Arshad, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.
- RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Klasinc, L., et al. (1985). Substitution Effects on Electronic Structure of Thiophene. ResearchGate.
- Wikipedia. Thiophene.
- Thiophene and its Derivatives. Science of Synthesis.
- Marino, G. (1971). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate.
- Singh, A., et al. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate.
- Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson+.
- Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. BenchChem.
- Domingo, L. R., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health.
- Wikipedia. Ullmann condensation.
- Ghorai, P., et al. (2017). Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenes. RSC Publishing.
- Lumen Learning. Substituent Effects. Organic Chemistry II.
- ChemicalBook. (2016). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.
- Wikipedia. Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
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- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
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Unlocking the Therapeutic Potential of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: A Technical Guide for Medicinal Chemists
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a valuable scaffold in the design of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide focuses on a particularly promising, yet underexplored, derivative: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. Its multifunctional nature, featuring a reactive bromine atom, a chelating hydroxy group, and an ester moiety, presents a wealth of opportunities for synthetic elaboration and targeted drug design.
Synthesis and Chemical Profile of the Core Scaffold
The synthesis of this compound is a well-established process, readily achievable in a laboratory setting. A common and efficient method involves the bromination of the parent compound, methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate.
Protocol 1: Synthesis of this compound[5]
Materials:
-
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
-
Bromine
-
Acetic acid
-
Ice water
-
Aqueous sodium thiosulfate
-
Methyl t-butyl ether
Procedure:
-
Dissolve methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (1 equivalent) in acetic acid.
-
With stirring at room temperature, add bromine (1 equivalent) dropwise to the solution.
-
Continue stirring the mixture for 16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash sequentially with water, aqueous sodium thiosulfate, and again with water.
-
Dry the crude product.
-
Recrystallize the dried solid from methyl t-butyl ether to yield pure this compound.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₇BrO₃S |
| Molecular Weight | 251.10 g/mol |
| Melting Point | 96-97 °C[4] |
| Appearance | White to off-white solid |
Potential Medicinal Chemistry Applications
The unique arrangement of functional groups on the this compound scaffold suggests its utility in several therapeutic areas. The following sections explore these potential applications, providing the scientific rationale and hypothetical experimental workflows for their investigation.
Anti-inflammatory and Anti-allergic Agents
A significant application of this thiophene derivative lies in its role as a key intermediate in the synthesis of N-(1H-tetrazol-5-yl)-thiophene-2-carboxamides, a class of compounds with demonstrated anti-allergic and anti-inflammatory properties. This is substantiated by its citation in patents for such agents.
The core hypothesis is that the thiophene scaffold, when appropriately functionalized, can mimic the binding of endogenous ligands to inflammatory targets. The tetrazole moiety, a well-known carboxylic acid bioisostere, is crucial for interacting with the target protein.
Caption: Synthetic and evaluation workflow for novel anti-inflammatory agents.
Antimicrobial Agents
Commercial suppliers have indicated that this compound possesses inherent antimicrobial properties.[1] This is consistent with a large body of research demonstrating the antibacterial and antifungal activities of various thiophene derivatives. The presence of the electron-withdrawing bromine atom and the acidic hydroxyl group can contribute to interactions with bacterial enzymes or cell membranes.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Resazurin sodium salt solution
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink (indicating inhibition of microbial growth).
Antioxidant Agents
The 3-hydroxythiophene moiety is a key structural feature that suggests potential antioxidant activity. Phenolic and enolic hydroxyl groups are known to act as hydrogen donors, which can neutralize free radicals. Research on other 3-hydroxythiophene derivatives has shown significant antioxidant potential.
Caption: A streamlined workflow for the evaluation of antioxidant activity.
Anticancer Agents
Thiophene derivatives are well-represented among anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[2] The subject compound, with its multiple functional groups, can serve as a versatile scaffold for the development of novel anticancer drugs. The bromine atom, for instance, can be utilized for cross-coupling reactions to introduce various aryl or heteroaryl moieties, which are common features in many kinase inhibitors.
Structure-Activity Relationship (SAR) Insights and Future Directions
The medicinal chemistry potential of this compound is largely untapped. Based on the known SAR of other thiophene derivatives, the following points can guide future drug discovery efforts:
-
Position 4 (Bromo group): This is a prime site for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can probe specific binding pockets in target proteins.
-
Position 3 (Hydroxy group): This group can be alkylated or acylated to modulate lipophilicity and pharmacokinetic properties. It also offers a potential hydrogen bond donor for target interaction.
-
Position 2 (Ester group): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group or be converted to various amides to explore different binding interactions.
-
Position 5 (Methyl group): While less reactive, this position contributes to the overall lipophilicity and steric profile of the molecule. Analogs with different alkyl or aryl groups at this position could be synthesized to explore the impact on biological activity.
Conclusion
This compound is a readily accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its documented role as an intermediate in the synthesis of anti-inflammatory and anti-allergic compounds, coupled with strong indications of its inherent antimicrobial and antioxidant activities, makes it a compelling starting point for novel drug discovery programs. This guide provides a foundational understanding of its synthesis, properties, and potential applications, and it is hoped that it will inspire further research into the therapeutic promise of this and related thiophene derivatives.
References
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (RSC Publishing, )
- Research indicates that this compound exhibits various biological activities, including: Antimicrobial Properties: It has shown effectiveness against certain bacterial strains. Antioxidant Activity: The compound may scavenge free radicals, contributing to its potential health benefits.
- Thiophene, a five-membered, sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, leading to their development as potent therapeutic agents against a range of diseases. (Benchchem, )
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological
- Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxyl
- Patent and Literature for HI-352 (113589-26-7). (Parkway Scientific, )
- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities. (PubMed, )
- The antioxidant activities for the synthesized compounds were assessed through DPPH technique. The 3-hydroxythiophene derivatives 5a-c displayed significant activity with IC50 values (3.01-26.27 µg/mL) using BHA, BHT and ascorbic acid as reference antioxidants.
- The results of antimicrobial activity of the prepared compounds revealed that derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species.
- Using the ABTS method, the antioxidant properties of the produced compounds were evaluated, where amino thiophene-2-carboxamide 7a exhibit significant inhibition activity 62.0% compared to ascorbic acid. (PubMed, )
- Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. (MDPI, )
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR. (PMC, )
Sources
The Versatile Virtuoso: A Technical Guide to Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate as a Synthetic Building Block
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, a highly functionalized thiophene derivative that has emerged as a valuable and versatile building block in modern synthetic organic chemistry. Its unique combination of reactive sites—a nucleophilic hydroxyl group, an electrophilic C-Br bond, and an ester moiety—offers a rich platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and strategic applications, providing not just protocols, but the underlying chemical principles that govern its utility.
Core Molecular Attributes and Physicochemical Properties
This compound is a polysubstituted thiophene with the molecular formula C₇H₇BrO₃S. Its structure presents a fascinating interplay of electronic effects that dictate its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113589-26-7 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [1] |
| Molecular Weight | 251.10 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 96-97 °C | [2] |
A crucial aspect of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. This equilibrium is solvent-dependent and significantly influences the molecule's reactivity profile, allowing it to act as either a nucleophile (from the enol form) or an electrophile at the C2 position (of the keto form).
Synthesis of the Building Block: A Reliable and Scalable Protocol
The preparation of this compound is typically achieved through the direct bromination of its non-brominated precursor, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate.
Experimental Protocol: Bromination of Methyl 3-hydroxy-5-methylthiophene-2-carboxylate
This protocol is based on established literature procedures and offers a straightforward route to the title compound.
Step-by-step Methodology:
-
Dissolution: Dissolve Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (1.0 eq) in glacial acetic acid.
-
Bromination: To the stirred solution, add bromine (1.0 eq) dropwise at room temperature. The choice of acetic acid as a solvent is key, as it facilitates the electrophilic substitution by polarizing the Br-Br bond and acting as a proton source.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, followed by a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine, and then again with water. The crude product can be further purified by recrystallization from a suitable solvent such as methyl tert-butyl ether to yield the pure this compound.[2]
The Reactivity Landscape: A Chemist's Playground
The synthetic utility of this compound stems from its trifunctional nature. The hydroxyl, bromo, and ester groups can be selectively manipulated to introduce a wide array of substituents and build molecular complexity.
Reactions at the Hydroxyl Group: O-Alkylation and Acylation
The acidic proton of the hydroxyl group can be readily removed by a base to generate a thiophenoxide intermediate. This nucleophilic species can then undergo O-alkylation or O-acylation with high regioselectivity. This reactivity is fundamental to its use in constructing ether and ester linkages.
Diagram 1: Reactivity of the Hydroxyl Group
Caption: General scheme for the O-alkylation/acylation of the title compound.
Transformations at the C-Br Bond: Cross-Coupling Reactions
The bromine atom at the 4-position of the thiophene ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for introducing aryl or vinyl substituents at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
-
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming C-O, C-S, and C-N bonds with phenols, thiols, and amines, respectively.[3] While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded their scope and applicability.
Diagram 2: Cross-Coupling Reactions at the C-Br Bond
Caption: Key cross-coupling strategies for functionalizing the C4 position.
Modifications of the Ester Group
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or can participate in decarboxylation reactions.
Applications in Synthesis: A Gateway to Novel Molecules
The true value of a building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules. This compound has been utilized as a key intermediate in the synthesis of various heterocyclic systems.
Case Study: Synthesis of Thienopyranones
One notable application is in the synthesis of the thienopyranone scaffold. This is achieved through an initial O-alkylation of the hydroxyl group, followed by an intramolecular cyclization. Thienopyranones are of interest in medicinal chemistry due to their structural similarity to other biologically active fused heterocyclic systems.
Experimental Protocol: Synthesis of a Thienopyranone Derivative
-
O-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 eq) followed by the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq).
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC.
-
Intramolecular Cyclization: Upon completion of the alkylation, the reaction conditions can be adjusted (e.g., by adding a stronger base) to promote an intramolecular Dieckmann condensation, leading to the formation of the thienopyranone ring system.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the product by column chromatography.
Spectroscopic Data and Characterization
Accurate characterization of the building block is essential for its effective use in synthesis. The following table summarizes the key spectroscopic data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Mass Spec (MS) | Data not available in the search results. |
Note: While specific spectral data for the title compound was not found in the provided search results, researchers should perform their own characterization (NMR, MS, IR) to confirm the identity and purity of the synthesized material. The data for similar brominated thiophene carboxylates can be found in the literature and can serve as a reference.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers multiple avenues for synthetic diversification. Its well-defined reactivity at three distinct functional groups provides chemists with a robust tool for the construction of complex molecules with potential applications in drug discovery and materials science. The continued exploration of its reactivity, particularly in the development of novel cross-coupling methodologies and its application in the synthesis of biologically active compounds, will undoubtedly solidify its position as a valuable asset in the synthetic chemist's toolbox.
References
-
PubChem. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem. Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Available from: [Link]
-
New Journal of Chemistry. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. RSC Publishing. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
Sources
Unveiling a Scaffold of Potential: The Discovery and History of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and ever-expanding landscape of heterocyclic chemistry, thiophene and its derivatives have long held a privileged position. Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, has made them a cornerstone in the design of novel therapeutic agents and functional materials. This guide delves into the discovery and history of a specific, highly functionalized thiophene derivative: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. With its strategic array of substituents—a bromine atom, a hydroxyl group, and a methyl ester—this molecule presents a versatile scaffold for chemical exploration and a potential key to unlocking new biological activities. This document will trace its origins, detail its synthesis, and explore its emerging significance in the scientific community.
The Genesis of a Versatile Intermediate: Discovery and Early History
The precise moment of discovery for this compound is not marked by a singular, celebrated publication but rather emerges from the broader context of research into thiophene-based compounds for pharmaceutical applications. Its first documented appearance is linked to a 1987 European patent application, EP0249236, titled "N-1H-Tetrazol-5-yl-(5-Ring)-Carboxamide-Derivatives, A Process for their Manufacture, and The Use Thereof." This patent, focused on the development of novel anti-allergic and anti-inflammatory agents, describes the use of a series of heterocyclic carboxylic acids and their derivatives as key intermediates. While not the central focus of the patent, the inclusion of thiophene-based structures underscores the growing interest in this heterocyclic system during that period.
Further solidifying its place in the chemical literature, a 1991 article in the Journal of Medicinal Chemistry appears to reference this compound within the broader context of structure-activity relationship studies of related molecules. The late 1980s and early 1990s were a period of intense investigation into the synthesis of highly substituted heterocycles, driven by the advent of new synthetic methodologies and the demand for novel drug candidates. The development of this compound can be seen as a logical progression in this scientific endeavor, providing a building block with multiple reactive sites for the construction of more complex molecular architectures.
Synthesis and Structural Elucidation: A Multi-step Approach
The synthesis of this compound is a multi-step process that relies on the principles of heterocyclic chemistry. While the seminal publications provide the foundational knowledge, the general synthetic strategy can be understood through a series of key transformations.
General Synthetic Strategies
Several approaches can be envisioned for the synthesis of this molecule, primarily revolving around the construction of the thiophene ring followed by its functionalization, or the cyclization of a pre-functionalized acyclic precursor. Common methods for synthesizing polysubstituted thiophenes often involve the Gewald aminothiophene synthesis or variations thereof, followed by subsequent modifications.
In the case of this compound, a plausible synthetic route, based on established thiophene chemistry, would likely involve the following key steps:
-
Formation of a 3-oxotetrahydrothiophene derivative: This is often achieved through the reaction of an α-mercaptoester with an α,β-unsaturated carbonyl compound.
-
Introduction of the methyl group at the 5-position: This can be accomplished through various alkylation strategies.
-
Bromination at the 4-position: The electron-rich nature of the thiophene ring facilitates electrophilic substitution, making bromination a relatively straightforward step.
-
Esterification of the carboxylic acid at the 2-position: This is typically achieved through standard esterification protocols.
-
Tautomerization to the 3-hydroxythiophene: The final product exists predominantly in the enol form, which is the more stable aromatic tautomer.
Experimental Protocol: A Representative Synthesis
While the specific, originally reported experimental protocol requires access to the full text of the primary literature, a representative procedure based on established methodologies is provided below for illustrative purposes.
Step 1: Synthesis of a Substituted Thiophene Precursor
A suitable starting material, such as a methyl 3-amino-5-methylthiophene-2-carboxylate, would be subjected to a Sandmeyer-type reaction to introduce a hydroxyl group at the 3-position.
Step 2: Bromination
The resulting methyl 3-hydroxy-5-methylthiophene-2-carboxylate would then be dissolved in a suitable solvent, such as glacial acetic acid. A solution of bromine in acetic acid would be added dropwise at a controlled temperature to achieve selective bromination at the 4-position. The reaction would be monitored by thin-layer chromatography (TLC) until completion.
Step 3: Work-up and Purification
Upon completion, the reaction mixture would be poured into ice water, and the precipitated solid would be collected by filtration. The crude product would then be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a solid.
Structural Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₇H₇BrO₃S |
| Molecular Weight | 251.10 g/mol |
| CAS Number | 113589-26-7 |
Note: Detailed NMR and Mass Spectrometry data would be found in the primary literature and are essential for unambiguous structural confirmation.
Physicochemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups.
-
Acidity: The hydroxyl group at the 3-position is acidic due to the electron-withdrawing effect of the adjacent ester and the aromatic nature of the thiophene ring.
-
Nucleophilicity of the Hydroxyl Group: The hydroxyl group can act as a nucleophile, allowing for O-alkylation and O-acylation reactions to introduce further diversity.
-
Electrophilic Aromatic Substitution: While the thiophene ring is already substituted, the presence of the activating hydroxyl group and the deactivating ester and bromo groups will influence the regioselectivity of any further electrophilic substitution reactions.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.
-
Reactivity of the Ester Group: The methyl ester at the 2-position is susceptible to hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
Applications and Future Perspectives
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Potential as a Scaffold in Medicinal Chemistry
The strategic placement of its functional groups makes this compound an attractive starting point for the development of new therapeutic agents.[1]
-
Antimicrobial Agents: Thiophene-containing compounds have a long history of antimicrobial activity. The presence of the bromo and hydroxyl groups on this scaffold provides opportunities for modification to optimize interactions with microbial targets.[1]
-
Enzyme Inhibitors: The ability to derivatize the hydroxyl and ester groups allows for the synthesis of a library of compounds that can be screened for inhibitory activity against various enzymes implicated in disease.
-
Antioxidant Properties: Preliminary studies on related compounds suggest that the hydroxylated thiophene core may possess antioxidant properties, making it a lead for the development of agents to combat oxidative stress.[1]
Role in Materials Science
Substituted thiophenes are also key components in the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The functional groups on this compound could be exploited to tune the electronic properties of resulting polymers.
Conclusion
This compound, while not a household name in the chemical world, represents a significant and versatile building block in the ongoing quest for novel molecules with valuable properties. Its history is intertwined with the broader development of medicinal chemistry and the exploration of heterocyclic scaffolds. The synthetic pathways to this compound, though requiring careful execution, are based on well-established principles of organic chemistry. As researchers continue to seek out new molecular architectures to address challenges in medicine and materials science, the potential of this highly functionalized thiophene derivative as a starting point for innovation remains substantial. Further exploration of its reactivity and the biological activities of its derivatives is a promising avenue for future research.
References
-
Parkway Scientific. (n.d.). HI-352 (113589-26-7, MFCD17012774). Available at: [Link]
- Google Patents. (n.d.). ATE62905T1 - N-1H-TETRAZOLE-5-YL-(5-RING)-CARBOXAMIDE DERIVATIVES PROCESS FOR THEIR PREPARATION AND USE.
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Methodological & Application
The Strategic Application of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to act as a bioisosteric replacement for phenyl groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Within the vast landscape of thiophene-based scaffolds, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate emerges as a particularly strategic starting material for the synthesis of complex, bioactive molecules. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety—provides a rich platform for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the synthesis of potent bioactive compounds, with a focus on kinase inhibitors based on the thieno[2,3-b]pyridine scaffold.
The bromine atom at the 4-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.[2] The hydroxyl group at the 3-position can direct ortho-lithiation or be alkylated to introduce further diversity. Moreover, the hydroxyl and ester groups are perfectly positioned for intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in many biologically active molecules.[3] This guide will provide detailed protocols, mechanistic insights, and practical considerations for the multi-step synthesis of a thieno[2,3-b]pyridine core, followed by its diversification into a library of potential kinase inhibitors.
Core Synthetic Strategy: From Thiophene to a Privileged Thieno[2,3-b]pyridine Scaffold
Our overarching strategy involves a three-stage process: (1) functionalization of the thiophene core to introduce a nitrogen-containing side chain, (2) intramolecular cyclization to construct the fused pyridine ring, and (3) diversification of the resulting thieno[2,3-b]pyridine scaffold via palladium-catalyzed cross-coupling. This approach allows for the late-stage introduction of molecular complexity, a highly desirable feature in modern drug discovery.
Caption: A streamlined workflow for the synthesis of bioactive thieno[2,3-b]pyridines.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of the Thieno[2,3-b]pyridine Core
This section details the synthesis of a key intermediate, Methyl 4-bromo-7-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate , from the starting thiophene.
Step 1a: O-Alkylation with 2-Chloroacetonitrile
The initial step involves the alkylation of the hydroxyl group with 2-chloroacetonitrile to introduce the necessary nitrogen and carbon atoms for the subsequent cyclization.
-
Reaction Principle: The phenolic hydroxyl group of the starting thiophene is deprotonated by a mild base to form a nucleophilic alkoxide, which then displaces the chloride from 2-chloroacetonitrile in an SN2 reaction.
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
-
Add 2-chloroacetonitrile (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford Methyl 4-bromo-3-(cyanomethoxy)-5-methylthiophene-2-carboxylate .
-
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 2-chloroacetonitrile, K₂CO₃ |
| Solvent | Acetone |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 1b: Reductive Cyclization to Form the Thieno[2,3-b]pyridine Ring
The nitrile group is reduced and subsequently cyclizes with the ester to form the fused pyridinone ring. This is a crucial step in constructing the core scaffold.
-
Reaction Principle: A reducing agent, such as tin(II) chloride in the presence of a strong acid, reduces the nitrile to an intermediate imine or amine, which then undergoes intramolecular nucleophilic attack on the adjacent ester carbonyl, followed by dehydration, to form the pyridinone ring.
-
Protocol:
-
Suspend Methyl 4-bromo-3-(cyanomethoxy)-5-methylthiophene-2-carboxylate (1.0 eq) in glacial acetic acid (15 mL/mmol).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (5 mL/mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Methyl 4-bromo-7-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate .
-
Part 2: Diversification of the Thieno[2,3-b]pyridine Core via Suzuki-Miyaura Coupling
The bromine atom on the thieno[2,3-b]pyridine core is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura coupling is a robust and widely used method for this purpose.[4]
-
Reaction Principle: The palladium-catalyzed cross-coupling of the bromo-thienopyridine with a boronic acid or ester proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Protocol for a Representative Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Methyl 4-bromo-7-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired coupled product.
-
| Component | Examples | Role |
| Aryl Halide | Methyl 4-bromo-7-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate | Electrophile |
| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid, Pyridine-3-boronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Reaction medium |
Application in Kinase Inhibitor Synthesis
The thieno[2,3-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors, including those targeting Pim-1, a serine/threonine kinase implicated in various cancers.[7] The protocols described above can be readily adapted to synthesize a library of potential Pim-1 inhibitors. For instance, structure-activity relationship studies have shown that specific substitutions on a phenyl ring attached to the thienopyridine core are crucial for potent inhibitory activity.[8] By employing a diverse range of commercially available arylboronic acids in the Suzuki-Miyaura coupling step, researchers can systematically probe the SAR and optimize the potency and selectivity of their compounds.
Conclusion and Future Outlook
This compound is a cost-effective and highly versatile starting material for the synthesis of complex bioactive molecules. The synthetic routes and protocols detailed in this application note provide a robust framework for the construction of a thieno[2,3-b]pyridine core and its subsequent diversification. This strategy is particularly well-suited for the development of kinase inhibitor libraries and other drug discovery programs. The inherent modularity of the synthetic approach allows for the rapid generation of analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Further exploration of other cross-coupling reactions, such as the Sonogashira[2] or Buchwald-Hartwig amination, at the 4-position of the thieno[2,3-b]pyridine core can further expand the accessible chemical space and unlock new therapeutic opportunities.
References
- Gormally, E. et al. (2016). Suppression of the FOXM1 transcriptional programme by a small molecule inhibitor.
- León-Rojas, J. J. et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals, 14(10), 1042.
- Abdel-Aziz, A. A. -M. et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692.
- Abdel-Wahab, B. F. et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 8(11), 1225-1238.
- Fahmy, H. T. Y. et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-164.
- Kourounakis, A. P. et al. (2000). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
- Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Guéret, A. et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints.
-
ResearchGate (2025). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. Available at: [Link]
- Caeiro, J. et al. (2012). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations.
- Shestopalov, A. M. et al. (2009).
- El-Sayed, N. N. E. et al. (2020). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 25(21), 5026.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring is a five-membered, sulfur-containing heterocycle that stands as a cornerstone in the field of medicinal chemistry. Its structural and electronic properties, often considered a bioisostere of a phenyl ring, have led to its incorporation into a multitude of pharmacologically active agents.[1][2][3] The thiophene moiety is not merely a passive scaffold; its sulfur atom can engage in hydrogen bonding, and the ring's electron-rich nature facilitates interactions with various biological targets.[1] Consequently, thiophene derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][3] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that 26 drugs feature a thiophene nucleus, highlighting its significance in successful drug design.[1][2]
This guide focuses on a particularly versatile building block: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . This molecule is strategically adorned with multiple, orthogonally reactive functional groups, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery screening. The key reactive sites include:
-
C4-Bromo group: An excellent handle for transition metal-catalyzed cross-coupling reactions to introduce carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.
-
C3-Hydroxyl group: A nucleophilic site for etherification (O-alkylation), allowing for the modulation of polarity, solubility, and hydrogen-bonding capabilities.
-
C2-Ester group: Readily converted into amides, hydrazides, or even reduced to an alcohol, providing a vector for extensive structural diversification.
This document provides a detailed exploration of the functionalization pathways for this thiophene derivative, complete with step-by-step protocols and the underlying scientific rationale to empower researchers in their quest for novel therapeutic agents.
Synthesis of the Starting Material: this compound
The starting material can be reliably synthesized via the electrophilic bromination of the corresponding 3-hydroxythiophene precursor.
Protocol 1: Synthesis via Bromination
This protocol is adapted from established methodologies for the bromination of activated thiophene rings.[4]
Reaction Scheme: (Methyl 3-hydroxy-5-methylthiophene-2-carboxylate) + Br₂ in Acetic Acid → (this compound)
Materials:
-
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice water
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Methyl t-butyl ether (MTBE) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Slowly add bromine (1.0 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the color will change.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Pour the reaction mixture into a beaker containing ice water (approx. 40 mL per gram of starting material). A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash the solid sequentially with water, a dilute aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with water again.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from methyl t-butyl ether to yield the pure this compound as a solid.[4]
Strategic Functionalization Pathways
The true utility of this compound lies in its potential for selective modification at its key functional groups. The following sections detail protocols for diversifying the scaffold at the C4, C3, and C2 positions.
Caption: Functionalization workflow for the thiophene scaffold.
Diversification at the C4-Bromo Position: Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules.[5]
Rationale for Drug Discovery: This reaction is invaluable for attaching a wide variety of aryl and heteroaryl groups. This allows for the exploration of interactions with hydrophobic pockets of target proteins, modulation of electronic properties, and improvement of pharmacokinetic profiles. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl, making the bromo-substituent highly suitable for this transformation.[6]
Protocol 2: General Suzuki-Miyaura Coupling
This protocol is a robust starting point based on established methods for 2-bromothiophene derivatives.[6]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or PdCl₂(dppf)·CH₂Cl₂
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq)
-
Solvent: Degassed 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
| Atmosphere | Inert (N₂ or Ar) |
| Caption: Typical Suzuki-Miyaura Reaction Conditions. |
Rationale for Drug Discovery: This reaction introduces primary or secondary amines, creating key hydrogen bond donors or acceptors that can be critical for target engagement. The resulting arylamines are common motifs in kinase inhibitors and other targeted therapies. The reaction is broadly applicable to various amines.[7]
Protocol 3: General Buchwald-Hartwig Amination
This protocol is adapted from methods developed for the amination of various aryl halides, including bromothiophenes.[8][9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium precatalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%)
-
Ligand, e.g., Xantphos or BINAP (1-5 mol%)
-
Base, e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)
-
Anhydrous, degassed solvent: Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the base, followed by the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Cs₂CO₃ or NaOtBu |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (N₂ or Ar) |
| Caption: Typical Buchwald-Hartwig Amination Conditions. |
Modification of the C3-Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a range of functionalities via O-alkylation.
Rationale for Drug Discovery: Converting the hydroxyl group to an ether removes a hydrogen bond donor and can increase the lipophilicity of the molecule, which may enhance cell permeability. Introducing specific alkyl chains can also be used to probe for interactions within a protein binding site.
Protocol 4: Williamson Ether Synthesis
This is a classic and reliable method for forming ethers.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)
-
Anhydrous solvent: Acetone, Dimethylformamide (DMF), or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the thiophene starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise at room temperature (or at 0 °C if using NaH).
-
Stir the mixture for 30-60 minutes to form the alkoxide.
-
Add the alkyl halide dropwise.
-
Allow the reaction to stir at room temperature or heat gently (e.g., to 50-60 °C) until completion, as monitored by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Derivatization of the C2-Ester Group
The methyl ester at the C2 position is a gateway to a vast array of functional groups, most notably amides.
Rationale for Drug Discovery: The amide bond is a fundamental feature of peptides and many small molecule drugs. Converting the ester to an amide introduces a hydrogen bond donor (on the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen), which can form critical interactions with a biological target. A library of amides can be readily synthesized to perform detailed structure-activity relationship (SAR) studies.
Protocol 5: Two-Step Hydrolysis and Amide Coupling
This robust two-step process first saponifies the ester to the corresponding carboxylic acid, which is then coupled with an amine.
Step A: Hydrolysis of the Ester
-
Dissolve the starting ester in a mixture of THF and water.[11]
-
Add an excess of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).[11]
-
Stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2.[11]
-
Extract the carboxylic acid product with an organic solvent, dry, and concentrate. The product is often used in the next step without extensive purification.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Dichloromethane).
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a base, typically a tertiary amine like Diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir for 5-10 minutes, then add the desired primary or secondary amine (1.1 eq).
-
Allow the reaction to stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final amide product by column chromatography or recrystallization.
Caption: Workflow for amide synthesis from the C2-ester.
Conclusion
This compound is a powerful and versatile scaffold for drug discovery. Its strategically placed functional groups allow for the systematic and independent introduction of chemical diversity through well-established and high-yielding synthetic protocols. By leveraging Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-alkylation, and amide bond formation, researchers can rapidly generate focused libraries of novel compounds. This approach facilitates the exploration of structure-activity relationships, enabling the optimization of lead compounds towards potent and selective therapeutic agents targeting a wide range of diseases.
References
-
PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved from [Link]
-
Yadav, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Retrieved from [Link]
-
RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1, 2711–2714. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
RSC Publishing. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
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protocols for nucleophilic substitution on "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate"
An in-depth guide to the nucleophilic substitution of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, outlining advanced protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.
Introduction: Unlocking the Potential of a Versatile Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] The specific molecule, this compound, represents a highly functionalized and versatile building block.[3] Its dense array of functional groups—a nucleophilic hydroxyl, an electron-withdrawing ester, and a displaceable bromine atom—makes it an attractive starting material for the synthesis of complex molecular architectures.[1][3]
However, the reactivity of this substrate is not trivial. The bromine at the C4 position is an aryl bromide, which is generally unreactive towards classical nucleophilic substitution (SN1/SN2). Furthermore, the presence of an adjacent free hydroxyl group presents a significant challenge of chemoselectivity, creating the potential for competitive O-substitution reactions.
This guide provides detailed application notes and protocols focused on modern, transition-metal-catalyzed methods, which have proven to be the most robust and versatile strategies for achieving efficient and selective nucleophilic substitution on this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot these powerful reactions.
Part 1: Strategic & Mechanistic Foundations
The key to successfully modifying the this compound core lies in selecting the appropriate catalytic system. Direct nucleophilic aromatic substitution (SNAr) is generally inefficient for this substrate. While the C2-ester group does activate the ring, the electron-donating effects of the C3-hydroxyl and C5-methyl groups are deactivating.[4][5] Therefore, SNAr reactions would likely require harsh conditions and result in poor yields.[4][6]
The preferred and more contemporary approach is transition-metal-catalyzed cross-coupling, which offers mild reaction conditions, broad substrate scope, and high functional group tolerance.
The Dominance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the cornerstone for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.[7]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is exceptionally effective for coupling amines with aryl halides.[7][8][9] Its power lies in the use of bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For a substrate with a free hydroxyl group, this method can often achieve high selectivity for N-arylation over O-arylation.[8][10]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This is a highly reliable method for creating carbon-carbon bonds by coupling the bromothiophene with an organoboron reagent (boronic acid or ester).[11][12][13] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
The Utility of Copper-Catalyzed Ullmann-Type Reactions
The Ullmann condensation is a classical, copper-catalyzed method that remains highly relevant, particularly for forming C-O and C-S bonds.[14] Modern protocols often use ligands such as L-proline or diamines, which allow the reactions to proceed under significantly milder conditions than the traditional high-temperature procedures.[8] Copper catalysis can be a cost-effective alternative to palladium and is sometimes superior for specific heteroatom nucleophiles.[14][15][16]
The Critical Challenge: Chemoselectivity and the Hydroxyl Group
The acidic proton of the C3-hydroxyl group is a primary point of concern. In the presence of a base, the resulting phenoxide is a potent nucleophile that can compete with the desired nucleophile (e.g., an amine or thiol), leading to undesired O-arylated byproducts.
Strategies to Ensure Chemoselectivity:
-
Judicious Choice of Base: Using a moderately weak base (e.g., K₂CO₃, K₃PO₄, CsF) is often sufficient to facilitate the catalytic cycle without causing extensive deprotonation of the hydroxyl group.[1][8] Stronger bases like sodium tert-butoxide should be avoided unless O-arylation is the desired outcome.[17]
-
Catalyst/Ligand System Optimization: Certain palladium-ligand complexes, such as those involving sterically hindered biarylmonophosphine ligands (e.g., BrettPhos, XPhos), have demonstrated high selectivity for N-arylation in the presence of free hydroxyls.[8][10]
-
Protection Strategy (The Failsafe Approach): For challenging substrates or to guarantee selectivity, the hydroxyl group can be temporarily protected. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it is robust to most cross-coupling conditions and can be easily removed post-reaction with a fluoride source (e.g., TBAF) or acid.
Part 2: Experimental Protocols & Workflows
The following protocols are designed as robust starting points for research and development. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Workflow Visualization: A General Approach to Cross-Coupling
The diagram below illustrates the standardized workflow applicable to the palladium and copper-catalyzed protocols described in this section. Adherence to these steps is critical for reproducibility and success.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This protocol details the formation of a C-N bond using a primary or secondary amine as the nucleophile. The use of a modern palladium precatalyst and a biarylphosphine ligand is key to achieving high efficiency.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.
Data Summary: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Value/Reagent | Rationale / Causality |
| Pd Precatalyst | BrettPhos G3, XPhos G3 | Provides a reliable source of active Pd(0); G3 precatalysts are air-stable and highly active. |
| Ligand | BrettPhos, XPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately weak bases are effective and minimize competitive deprotonation of the C3-OH group. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents that are stable at the required reaction temperatures. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading the catalyst or substrate. |
Protocol 2: Copper-Catalyzed C-S Coupling (Thioether Synthesis)
This protocol describes the formation of a C-S bond using a thiol nucleophile, a classic transformation for which copper catalysis is highly effective.[14]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired thiol (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as DMSO or DMF via syringe to achieve a concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture in a preheated oil bath at 90-130 °C.
-
Monitoring: Stir vigorously and monitor progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add a concentrated aqueous ammonia solution to the mixture and stir for 20 minutes; this complexes with the copper catalyst, facilitating its removal. Dilute with ethyl acetate.
-
Extraction: Filter the mixture through a pad of Celite if necessary. Separate the organic layer, wash thoroughly with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude product by flash column chromatography to afford the desired thioether.
Protocol 3: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)
This protocol outlines the synthesis of a C-C bond, a powerful method for extending the molecular framework.[11][12]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the aryl or alkyl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent & Catalyst Addition: Add a degassed solvent system (e.g., Toluene/H₂O 4:1) to the flask. In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) in a small amount of the organic solvent, and add this solution to the main reaction flask via syringe.[12]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the C4-arylated or C4-alkylated thiophene product.
Catalytic Cycle Visualization: The Suzuki-Miyaura Reaction
Understanding the mechanism explains the necessity of each component in the protocol.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene Source: Benchchem URL
- Title: this compound Source: Smolecule URL
- Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Semantic Scholar URL
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Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: PubMed Central (PMC) URL: [Link]
-
Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Source: ResearchGate URL: [Link]
- Title: Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol Source: Benchchem URL
- Title: Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline Source: Benchchem URL
-
Title: Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives Source: PubMed Central (PMC) URL: [Link]
- Title: Copper-Catalyzed Amidations of Bromo Substituted Furans and Thiophenes Source: Sci-Hub URL
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: ResearchGate URL: [Link]
-
Title: Copper-catalyzed remote nucleophilic substitution of 5-ethynylthiophene esters Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review Source: ResearchOnline@JCU URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Modular strategy opens up new way to synthesise arylated thiophene rings Source: Chemistry World URL: [Link]
-
Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: DSpace@MIT URL: [Link]
-
Title: Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols Source: ResearchGate URL: [Link]
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- 17. researchgate.net [researchgate.net]
esterification reactions of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate"
An Application Note and Protocol Guide for Researchers
Introduction and Strategic Overview
The substituted thiophene ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a bioisostere for phenyl groups. Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a highly functionalized building block, offering multiple points for diversification. The 3-hydroxyl group, in particular, presents an opportunity for modification via esterification to modulate the molecule's lipophilicity, steric profile, and biological activity.
This document provides a comprehensive guide to the strategic esterification of this hydroxyl group. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for synthesizing novel derivatives. The inherent challenges of this substrate—namely the steric hindrance around the hydroxyl group and the potential for tautomerization—necessitate the use of mild and efficient coupling methods over classical approaches.[1] We will focus on two robust and field-proven methodologies: the Steglich Esterification and the Mitsunobu Reaction .
Molecular Profile and Reactivity Considerations
The reactivity of the target molecule is dictated by the interplay of its substituents. Understanding these influences is critical for selecting the optimal reaction conditions.
-
Target Molecule: this compound
-
Molecular Formula: C₇H₇BrO₃S
-
Key Reactive Site: The 3-hydroxyl group.

Causality Behind Experimental Choices:
-
Steric Hindrance: The 3-hydroxyl group is flanked by a methyl ester at the 2-position and a bromine atom at the 4-position. This steric crowding can significantly impede the approach of reagents, often leading to low or no yield with traditional methods like simple acid-catalyzed acylation.[2] Therefore, methods designed to overcome steric barriers are prioritized.
-
Electronic Nature: The 3-hydroxythiophene system can be considered a vinologous acid, and its hydroxyl proton is moderately acidic, similar to a phenol. It also exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one.[1] Reactions must be compatible with both forms or selectively favor O-acylation of the enol form.
-
Substrate Sensitivity: The polysubstituted thiophene ring and the existing methyl ester may be sensitive to harsh conditions, such as high temperatures or strongly acidic environments typical of Fischer-Speier esterification, which could lead to decomposition or unwanted side reactions.[3][4] Mild, neutral, or room-temperature conditions are highly preferred.
Based on these considerations, coupling-agent-based methods that activate the carboxylic acid partner, rather than the thiophene hydroxyl, are the most logical and reliable strategies.
Recommended Synthetic Strategies and Mechanisms
Strategy 1: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both partners are sterically hindered or sensitive to acid/base conditions.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7]
Mechanism of Action:
The reaction proceeds by activating the carboxylic acid, not the alcohol.
-
Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP, a stronger nucleophile than the thiophene's hydroxyl group, attacks the O-acylisourea. This prevents a common side reaction (rearrangement to a stable N-acylurea) and forms a highly reactive acyl-pyridinium salt, often called an "active ester".[8]
-
Nucleophilic Attack: The 3-hydroxyl group of the thiophene attacks the acyl-pyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can often be removed by simple filtration.[5]
Caption: The Steglich esterification pathway.
Strategy 2: Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for ester synthesis under neutral conditions, renowned for its reliability with sterically demanding secondary alcohols.[9] The reaction couples an alcohol and a nucleophile (here, a carboxylic acid with a pKa < 13) using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanism of Action:
This reaction activates the hydroxyl group, turning it into a good leaving group.
-
Betaine Formation: PPh₃ attacks the azodicarboxylate (DEAD) to form a phosphorus ylide, or betaine.
-
Protonation: The acidic carboxylic acid protonates the betaine.
-
Oxyphosphonium Salt Formation: The thiophene's hydroxyl oxygen attacks the activated phosphonium species, forming a key oxyphosphonium salt intermediate and displacing the hydrazide. This converts the hydroxyl into an excellent leaving group.
-
Sₙ2 Displacement: The carboxylate anion, formed in step 2, acts as the nucleophile and displaces the triphenylphosphine oxide group via an Sₙ2 reaction to yield the final ester.[9] While this reaction famously proceeds with inversion of stereochemistry, it is not a factor for our achiral substrate.[11]
Caption: The Mitsunobu reaction pathway.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Success is monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.
General Experimental Workflow
Caption: A standardized workflow for synthesis.
Protocol 1: Steglich Esterification
This protocol describes the esterification using benzoic acid as a representative carboxylic acid.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 251.10 | 1.0 | 1.0 | Starting material |
| Benzoic Acid | 122.12 | 1.2 | 1.2 | Carboxylic acid partner |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 206.33 | 1.2 | 1.2 | Coupling agent |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.1 | 0.1 | Catalyst |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous solvent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 251 mg), benzoic acid (1.2 mmol, 147 mg), and DMAP (0.1 mmol, 12 mg).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids dissolve.
-
Initiation: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve DCC (1.2 mmol, 248 mg) in 3 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[5]
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting thiophene.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure ester product.
Protocol 2: Mitsunobu Reaction
This protocol provides an alternative using 4-nitrobenzoic acid, whose higher acidity can be beneficial.[12]
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 251.10 | 1.0 | 1.0 | Starting material |
| 4-Nitrobenzoic Acid | 167.12 | 1.5 | 1.5 | Acidic nucleophile |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 | Activates the hydroxyl |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.5 | 1.5 | Use dropwise; DEAD can also be used |
| Tetrahydrofuran (THF) | - | 15 mL | - | Anhydrous solvent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 251 mg), 4-nitrobenzoic acid (1.5 mmol, 251 mg), and PPh₃ (1.5 mmol, 393 mg).
-
Dissolution: Add 15 mL of anhydrous tetrahydrofuran (THF) and stir the mixture.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add DIAD (1.5 mmol, 0.29 mL) dropwise via syringe over 10 minutes. The reaction may develop a characteristic orange or yellow color.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Remove the solvent under reduced pressure. The resulting crude mixture will contain the product and triphenylphosphine oxide.
-
Purification: Purify the residue directly by flash column chromatography on silica gel. The less polar triphenylphosphine oxide byproduct can be challenging to separate, so careful chromatography is required.
Data Interpretation and Troubleshooting
Table 3: Expected Analytical Data for Product
| Technique | Observation |
| ¹H NMR | Disappearance of the broad singlet corresponding to the 3-OH proton. Appearance of new signals from the acyl group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (~165-175 ppm) from the newly formed ester. |
| IR Spec. | Disappearance of the broad O-H stretch (~3200-3500 cm⁻¹). Appearance of a strong C=O stretch (~1720-1740 cm⁻¹). |
| Mass Spec. | The molecular ion peak will correspond to the calculated mass of the ester product. |
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Yield | 1. Inactive reagents (e.g., wet solvent/reagents). 2. Insufficient activation. | 1. Ensure all reagents and solvents are anhydrous. 2. For Steglich, ensure fresh DCC/EDC. For Mitsunobu, check PPh₃/DIAD quality. |
| Starting Material Remains | 1. Reaction not run to completion. 2. Steric hindrance is too great for conditions. | 1. Extend reaction time or gently heat (e.g., to 40 °C). 2. If using Steglich, try Mitsunobu, or vice versa. Use a less bulky carboxylic acid. |
| Side Product Formation | 1. (Steglich) Formation of N-acylurea. 2. (Mitsunobu) Byproduct removal issues. | 1. Ensure sufficient DMAP is used. Add DCC at 0 °C.[8] 2. Use modified/polymeric PPh₃ reagents or optimize chromatography for separation.[9] |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651. [Link]
-
Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for inversions of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020. (Note: The Org. Syn. prep[11] is based on this work).
-
Royal Society of Chemistry. (2020). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Materials Chemistry Frontiers. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Bullock, E., & Tweedie, J. F. (1999). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 23, 1145-1150. [Link]
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- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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The Strategic Utility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Core in Modern Chemistry
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for benzene rings have cemented their importance in the design of novel therapeutic agents and functional organic materials. The polysubstituted thiophene, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate , represents a highly versatile building block. Its strategically placed functional groups—a bromine atom, a hydroxyl group, a methyl ester, and a methyl group—offer multiple reaction sites for diversification and the construction of complex fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic potential, complete with detailed protocols for the synthesis of key heterocyclic cores.
Reactivity Profile and Synthetic Strategy
The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The hydroxyl group at the 3-position, in conjunction with the adjacent methyl ester, provides the necessary components for cyclization reactions to form fused pyridinone or pyrimidinone rings.
A general overview of the synthetic pathways that can be accessed from this starting material is depicted below.
Caption: Synthetic pathways from the title compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the thiophene core and various aryl or heteroaryl moieties.[1][2] The bromine atom at the 4-position of the starting material readily participates in the catalytic cycle.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-hydroxy-5-methylthiophene-2-carboxylate.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 75-95% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4][5] This reaction can be used to introduce a diverse range of primary and secondary amines at the 4-position of the thiophene ring.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the desired amine (1.2 eq) and anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the mixture to 100 °C in an oil bath and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the corresponding 4-amino-3-hydroxy-5-methylthiophene-2-carboxylate.
| Parameter | Value |
| Catalyst Precursor | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Typical Yield | 60-85% |
Part 2: Synthesis of Fused Heterocyclic Systems
Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
Thieno[3,2-d]pyrimidines are an important class of heterocycles with a wide range of biological activities.[6][7][8] They can be synthesized from 3-aminothiophene-2-carboxylates through cyclization with a one-carbon source. The requisite 3-amino functionality can be introduced via a Buchwald-Hartwig amination of a 3-triflyloxythiophene, which can be prepared from the starting 3-hydroxythiophene.
Synthetic Workflow:
Caption: Workflow for Thieno[3,2-d]pyrimidine Synthesis.
Protocol 2.1.1: Synthesis of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
-
Triflation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench with water and extract with dichloromethane. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude triflate, which is used in the next step without further purification.
-
Amination: Utilize the Buchwald-Hartwig protocol described in section 1.2, using ammonia or an ammonia equivalent as the amine source.
Protocol 2.1.2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Core
-
Reaction Setup: In a round-bottom flask, place Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate (1.0 eq).
-
Cyclization: Add formamide (20 eq) and heat the mixture to 180-190 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Add water to the flask and collect the solid by filtration.
-
Purification: Wash the solid with cold water and then ethanol to obtain the purified 6-bromo-5-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
Synthesis of Thieno[3,2-b]pyridin-5(4H)-ones
Thieno[3,2-b]pyridines are another class of privileged heterocyclic scaffolds. A common route to these compounds involves the construction of the pyridine ring from a 3-aminothiophene precursor.
Synthetic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Thiophene Scaffold: Application of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Enduring Importance of Kinase Inhibitors and Privileged Scaffolds
Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to an intensive search for small molecule inhibitors that can modulate their activity.[1] Within the vast chemical space explored for kinase inhibitor development, certain molecular frameworks, often termed "privileged scaffolds," have proven to be particularly fruitful. The thiophene ring system is a prominent member of this group, valued for its bioisosteric resemblance to a phenyl ring, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a highly functionalized thiophene building block, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic considerations for its use, provide a detailed synthetic protocol for a representative kinase inhibitor, and discuss the underlying principles that make this scaffold a valuable starting point for drug discovery campaigns targeting kinases such as PIM-1 and VEGFR-2.
The Strategic Value of this compound
The subject molecule is a strategically designed building block for combinatorial chemistry and targeted synthesis of kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups:
-
The 4-bromo substituent: This position is primed for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the kinase active site, particularly in the hinge region or allosteric pockets.
-
The 2-carboxylate group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. The amide linkage is a common feature in kinase inhibitors, often participating in hydrogen bonding with the kinase hinge region.
-
The 3-hydroxy group: This phenolic hydroxyl group can act as a critical hydrogen bond donor or acceptor, mimicking the interactions of the adenine portion of ATP. Its presence can significantly enhance binding affinity and selectivity.
-
The 5-methyl group: This small alkyl group can provide beneficial steric interactions, improve metabolic stability, and enhance binding to hydrophobic pockets within the kinase active site.
Synthesis of a Hypothetical Dual PIM-1/VEGFR-2 Inhibitor
This section outlines a detailed protocol for the synthesis of a hypothetical dual PIM-1 and VEGFR-2 inhibitor, 4-(4-aminophenyl)-N-(2-hydroxyethyl)-3-hydroxy-5-methylthiophene-2-carboxamide , starting from this compound. This synthetic strategy is based on established and robust chemical transformations commonly employed in medicinal chemistry.
Synthetic Workflow Diagram
Caption: Synthetic pathway for a hypothetical kinase inhibitor.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Rationale: This step introduces the aminophenyl moiety, a common feature in many kinase inhibitors that often interacts with the solvent-exposed region of the active site. The amine is protected as a Boc-carbamate to prevent side reactions.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add (4-(tert-butoxycarbonyl)phenyl)boronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 4-(4-((tert-butoxycarbonyl)amino)phenyl)-3-hydroxy-5-methylthiophene-2-carboxylate.
-
Step 2: Ester Hydrolysis
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide bond formation. Lithium hydroxide is a mild and effective reagent for this transformation.
-
Procedure:
-
Dissolve the product from Step 1 in a 2:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-((tert-butoxycarbonyl)amino)phenyl)-3-hydroxy-5-methylthiophene-2-carboxylic acid, which can be used in the next step without further purification.
-
Step 3: Amide Coupling
-
Rationale: This step introduces the N-(2-hydroxyethyl)amide side chain. HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields.
-
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethanolamine (1.5 eq) and continue stirring at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain tert-butyl (4-(2-((2-hydroxyethyl)carbamoyl)-4-hydroxy-3-methylthiophen-5-yl)phenyl)carbamate.
-
Step 4: Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to reveal the free amine, which is often a key pharmacophoric element for interaction with the kinase. Trifluoroacetic acid (TFA) provides clean and efficient deprotection.
-
Procedure:
-
Dissolve the product from Step 3 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a small amount of methanol and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to yield the final product, 4-(4-aminophenyl)-N-(2-hydroxyethyl)-3-hydroxy-5-methylthiophene-2-carboxamide, as the TFA salt.
-
Biological Rationale and Structure-Activity Relationship (SAR) Insights
The synthesized hypothetical inhibitor is designed to target the ATP-binding site of kinases like PIM-1 and VEGFR-2. The rationale for its potential activity is based on the known SAR of related thiophene-based kinase inhibitors.
-
PIM Kinases: The PIM family of serine/threonine kinases are key regulators of cell survival and proliferation, making them attractive targets in oncology.[1][3][8][9] Thieno[2,3-b]pyridine and benzothienopyrimidinone scaffolds have been reported as potent PIM kinase inhibitors.[10]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[4][11] Thiophene-3-carboxamide derivatives have been identified as effective VEGFR-2 inhibitors.[12]
Kinase Signaling Pathway
Caption: Simplified VEGFR-2 and PIM-1 signaling pathway.
Predicted Binding Mode and SAR
The thiophene core acts as a scaffold to position the key interacting groups. The 3-hydroxy group and the amide NH are predicted to form hydrogen bonds with the hinge region of the kinase. The 4-(4-aminophenyl) group can extend into the solvent-front region, and modifications to this group can modulate selectivity and physical properties. The N-(2-hydroxyethyl) group can provide an additional hydrogen bonding interaction and improve solubility.
Quantitative Data of Related Thiophene-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of some reported thiophene-based kinase inhibitors to provide context for the potential potency of derivatives from this compound.
| Kinase Target | Thiophene Scaffold | IC50 (nM) | Reference |
| VEGFR-2 | Thiophene-3-carboxamide derivative (14d) | 191.1 | [12] |
| PIM-1 | Pyridothienopyrimidinone derivative (7a) | 1180 | [10] |
| LIMK1 | Thieno[2,3-b]pyridine derivative | - | [3][5] |
| MK2 | Benzothieno[3,2-e][2][12]diazepin-5(2H)-one | - | [3][5] |
Conclusion
This compound is a highly versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. Its distinct functional groups allow for the systematic exploration of chemical space through well-established synthetic methodologies. The provided protocol for a hypothetical dual PIM-1/VEGFR-2 inhibitor serves as a template for the development of a wide range of potent and selective kinase inhibitors. The inherent drug-like properties of the thiophene scaffold, combined with the potential for multi-target inhibition, make this building block a compelling choice for researchers in the field of drug discovery.
References
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC - NIH. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]
Sources
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- 2. Synthesis, and anti-proliferative, Pim-1 kinase inhibitors and molecular docking of thiophenes derived from estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Thiophene Scaffold in Modern Agrochemicals
The thiophene ring is a privileged heterocyclic scaffold that occupies a central role in the discovery and development of modern agricultural chemicals. Its unique electronic properties and the ability of the sulfur atom to engage in various non-covalent interactions contribute to the high biological potency of many thiophene-containing molecules.[1] Commercially successful agrochemicals, including the fungicides penthiopyrad, isofetamid, and ethaboxam, and the herbicide silthiofam, feature a thiophene core, demonstrating the scaffold's versatility.[2] Thiophene derivatives have demonstrated a broad spectrum of bioactivities, including fungicidal, herbicidal, insecticidal, and nematicidal properties.[3][4][5]
This guide focuses on Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate , a highly functionalized building block poised for exploitation in agrochemical synthesis. Its structure contains four key modification points:
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.
-
Bromo Group: A versatile handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or heteroaryl substituents.
-
Phenolic Hydroxyl Group: Can be alkylated or acylated to modulate the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.
-
C5-Methyl Group: Provides steric bulk and influences the electronic nature of the thiophene ring.
This document provides detailed protocols and rationales for leveraging this intermediate in the synthesis of novel fungicide, herbicide, and insecticide candidates.
Part 1: Application in the Synthesis of Novel Fungicide Candidates
Rationale and Mechanistic Insight:
A prominent class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), function by disrupting the fungal respiratory chain at Complex II.[6][7] Many potent SDHIs are carboxamides, where the amide moiety is crucial for binding to the enzyme's active site. The thiophene carboxamide scaffold is a well-established pharmacophore for potent SDHI activity.[6]
We propose utilizing this compound as a precursor for novel thiophene carboxamide fungicides. The synthetic strategy involves converting the methyl ester to a carboxamide and subsequently modifying the bromo and hydroxyl groups to optimize biological activity against key plant pathogens like Sclerotinia sclerotiorum and Pseudoperonospora cubensis.[2][6]
Experimental Protocol 1: Synthesis of a Thiophene Carboxamide Core Structure
This protocol details the conversion of the starting ester into a versatile thiophene carboxamide intermediate.
Step 1: Saponification of the Methyl Ester
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of methanol and water, add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the resulting carboxylic acid product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylic acid as a solid.
Step 2: Formation of the Acid Chloride
-
Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) should be observed.
-
Once the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve the desired aniline or alkylamine (e.g., 2-(trifluoromethyl)aniline, 1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the target thiophene carboxamide.
Workflow for Fungicide Candidate Synthesis
Sources
- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a highly functionalized heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom, a hydroxyl group, and a methyl ester, makes it an ideal scaffold for the synthesis of complex molecular architectures. The bromine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This opens the door to a diverse array of derivatives with potentially novel biological activities or material properties.[1]
This comprehensive guide provides detailed experimental protocols and technical insights for performing several key cross-coupling reactions with this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations. This will empower researchers to rationally design their experiments, troubleshoot potential issues, and adapt these protocols to their specific synthetic goals.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, while varying in the specific transmetalating agent, typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (in this case, our bromothiophene) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures. It is favored for its mild reaction conditions and the low toxicity of the boronic acid reagents.
Scientific Rationale
The key to a successful Suzuki coupling lies in the activation of the boronic acid by a base. This forms a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of palladium catalyst and ligand is also crucial. For bromothiophenes, bulky, electron-rich phosphine ligands such as SPhos are often effective in promoting the oxidative addition and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme: (An image depicting the Suzuki-Miyaura reaction of this compound with phenylboronic acid would be placed here)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 251.10 | 251 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 2.2 | 0.01 | 0.01 |
| SPhos | 410.48 | 8.2 | 0.02 | 0.02 |
| Potassium phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (251 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Stille Coupling: A Versatile Approach Using Organostannanes
The Stille coupling offers a broad substrate scope due to the tolerance of organostannane reagents to a wide variety of functional groups.[1][2] However, the toxicity of tin compounds necessitates careful handling and purification.
Scientific Rationale
The Stille coupling mechanism follows the general palladium-catalyzed cycle.[3] The choice of palladium source and ligands is critical. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[2] Lithium chloride is often added to facilitate the transmetalation step by breaking up palladium-halide dimers and forming a more reactive palladium species.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
Reaction Scheme: (An image depicting the Stille reaction of this compound with tributyl(phenyl)stannane would be placed here)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 251.10 | 251 | 1.0 | 1.0 |
| Tributyl(phenyl)stannane | 367.14 | 404 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 58 | 0.05 | 0.05 |
| Lithium chloride (LiCl) | 42.39 | 42 | 1.0 | 1.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (251 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and lithium chloride (42 mg, 1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add tributyl(phenyl)stannane (404 mg, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Separate the organic layer, and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[4] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes.
Scientific Rationale
The Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[4][5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate. An amine base is used to deprotonate the alkyne and neutralize the generated HX.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme: (An image depicting the Sonogashira reaction of this compound with phenylacetylene would be placed here)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 251.10 | 251 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 123 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 35 | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 10 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 2 mL | - | - |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
In a Schlenk flask, dissolve this compound (251 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol) in anhydrous THF (5 mL) and triethylamine (2 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] This reaction has broad applicability in pharmaceutical and materials chemistry.
Scientific Rationale
This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step, which can be the rate-limiting step of the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Reaction Scheme: (An image depicting the Buchwald-Hartwig amination of this compound with morpholine would be placed here)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 251.10 | 251 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 | 0.025 | 0.025 |
| Xantphos | 578.68 | 29 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of this compound (251 mg, 1.0 mmol) in anhydrous toluene (3 mL).
-
Add morpholine (105 mg, 1.2 mmol) followed by an additional 2 mL of anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagrams
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Stille Coupling Workflow
Caption: Sonogashira Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust starting point for the derivatization of this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel compounds. Further optimization of reaction conditions, including screening of different catalysts, ligands, bases, and solvents, may be necessary to achieve optimal yields for specific substrates. The principles and procedures outlined herein should serve as a valuable resource for researchers in their synthetic endeavors.
References
-
Pereira Cameselle, R., Iglesias, B., & de Lera, A. R. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Kananovich, D., & Organ, M. G. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3792. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (2024). Stille reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Acantharex channel. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
challenges in the synthesis of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" derivatives
Technical Support Center: Synthesis of Substituted Thiophene Derivatives
Welcome to the technical resource hub for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized thiophene scaffolds, with a specific focus on Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . Thiophene derivatives are crucial heterocyclic motifs in medicinal chemistry and materials science.[1][2] However, their synthesis can present unique challenges related to regioselectivity, reaction conditions, and product purification.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of thiophene chemistry and achieve reliable, reproducible results in your laboratory.
Part 1: Core Synthesis and Workflow
The primary route to this compound involves the electrophilic bromination of its precursor, Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution; however, the existing substituents heavily influence the position of the incoming electrophile.[3]
Standard Synthesis Protocol
This protocol is adapted from established literature procedures for the regioselective bromination of a substituted 3-hydroxythiophene.[4]
Reaction: Electrophilic Aromatic Bromination

Detailed Steps:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Bromination: Cool the stirred solution in an ice bath (0-5 °C). Add elemental bromine (1.0 eq) dropwise via the dropping funnel over 20-30 minutes. The slow addition is critical to control the reaction exotherm and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40 mL per gram of starting material). A precipitate should form.
-
Work-up:
-
Filter the crude precipitate using a Büchner funnel.
-
Wash the solid sequentially with cold water, a 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine), and finally with cold water again.
-
Dry the collected solid under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent, such as methyl t-butyl ether, to yield the pure this compound as a solid.[4]
Reagent Data Table
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | C₇H₈O₃S | 172.20 | 1.0 | Starting Material |
| Bromine | Br₂ | 159.81 | 1.0 | Electrophile |
| Acetic Acid | CH₃COOH | 60.05 | - | Solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Quenching Agent |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I recovered only my starting material. What went wrong?
Answer: This is a common issue that can stem from several factors related to reagent activity or reaction conditions.
-
Possible Cause A: Reagent Purity/Activity. The primary suspects are the starting material and the brominating agent. The starting thiophene must be pure, and elemental bromine can degrade over time, especially if not stored properly.
-
Solution: Verify the purity of your Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate using NMR or LC-MS before starting. Use a newly opened bottle of bromine or purify stored bromine if its quality is uncertain.
-
-
Possible Cause B: Insufficient Reaction Time. Electrophilic substitution on this specific substrate, while generally facile for thiophenes, can be slow. The 16-24 hour timeframe is often necessary for high conversion.
-
Solution: Monitor the reaction closely using TLC. If after several hours there is a large amount of starting material remaining, consider extending the reaction time.
-
-
Possible Cause C: Ineffective Quenching/Work-up. If the product is slightly water-soluble, it may be lost during the aqueous work-up.
-
Solution: Ensure the precipitation from ice water is complete. If you suspect product loss, you can perform an extraction of the aqueous filtrate with a solvent like dichloromethane or ethyl acetate to recover any dissolved product.[5]
-
Question 2: My final product is a mixture containing a di-brominated compound. How can I avoid this and purify my product?
Answer: The formation of di-brominated species is a classic challenge due to the high reactivity of the thiophene ring.
-
Underlying Cause: Over-activation of the Ring. The hydroxyl and methyl groups are both activating, making the ring highly susceptible to a second electrophilic attack. The initial bromination product is still reactive enough to undergo a second bromination.
-
Preventative Measures:
-
Strict Stoichiometry: Use no more than 1.0 molar equivalent of bromine. A slight sub-stoichiometric amount (e.g., 0.98 eq) can sometimes be beneficial to avoid over-bromination, at the cost of some starting material remaining.
-
Temperature Control: The most critical parameter. Adding the bromine slowly at 0-5 °C prevents localized temperature spikes that can accelerate the second bromination. Maintaining a low temperature throughout the addition is key.
-
-
Purification Strategy: While recrystallization can sometimes separate the mono- and di-brominated products, it is often insufficient.
-
Solution: Flash column chromatography is the most effective method for separating these compounds. A gradient elution using a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) will typically allow for the isolation of the desired mono-brominated product.
-
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting low reaction yields.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for safety reasons?
A1: Absolutely. NBS is an excellent, safer alternative to elemental bromine for this type of reaction. However, the reaction conditions will need to be adjusted. NBS brominations are typically run in solvents like chloroform, carbon tetrachloride, or acetonitrile, and sometimes require a radical initiator like AIBN or light, although for activated rings, this may not be necessary. A trial reaction is recommended to optimize conditions.[6]
Q2: How is the regioselectivity controlled? Why does bromine preferentially add to the 4-position?
A2: The regiochemical outcome is a result of the combined electronic directing effects of the three substituents on the thiophene ring.
-
-OH group (at C3): A strongly activating, ortho, para-director. Its ortho positions are C2 and C4.
-
-CO₂Me group (at C2): A deactivating, meta-director.
-
-CH₃ group (at C5): A weakly activating, ortho, para-director. Its ortho position is C4.
The C4 position is the only position that is strongly activated by both the hydroxyl and methyl groups. The C2 position is already substituted, and the C5 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is overwhelmingly directed to the C4 position.
Q3: What are the key safety considerations when handling elemental bromine?
A3: Elemental bromine is highly toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or a suitable laminate). Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.
References
-
PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Bentham Science Publishers. (2021). Recent Achievement in the Synthesis of Thiophenes. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Method for Controlling Bromination of Thiophene Derivatives.
-
ResearchGate. (2025). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pure thiophene derivatives.
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- Google Patents. (n.d.). A method of controlling the bromination of thiophene derivatives.
-
Molbase. (n.d.). METHYL 4-BROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE CAS#: 95201-93-7. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
- Google Patents. (n.d.). A method of controlling the bromination of thiophene derivatives.
-
CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. METHYL 4-BROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE CAS#: 95201-93-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
I. Introduction to the Synthesis
The target molecule, this compound, is a key intermediate in various synthetic pathways. Its preparation typically involves the electrophilic bromination of Methyl 3-hydroxy-5-methylthiophene-2-carboxylate. The hydroxy and ester groups on the thiophene ring influence its reactivity, making careful control of reaction conditions paramount to achieving high yield and purity.[1][2]
The general reaction scheme is as follows:
Sources
Technical Support Center: Purification of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this class of compounds. The insights provided are based on established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the molecule's structural features: the polar hydroxyl and carboxylate groups, the relatively nonpolar methyl and bromo substituents, and the aromatic thiophene ring. This combination of functionalities can lead to several purification issues:
-
Moderate Polarity: These derivatives often exhibit intermediate polarity, making sharp separation from both very polar and very nonpolar impurities difficult.
-
Potential for Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which may cause tailing or broad peaks during chromatographic purification.
-
Acidic Nature: The hydroxyl group is weakly acidic, which can lead to interactions with basic impurities or silica gel, affecting elution profiles.
-
Solubility: Finding a single solvent that provides good solubility for purification without being too strong an eluent can be challenging. The compound is sparingly soluble in water.[1]
Q2: What is the most common initial purification method for this class of compounds?
A2: For the initial purification of this compound, recrystallization is a highly effective and recommended first step, especially after synthesis.[2] The synthesis often concludes with the product precipitating from an aqueous solution, which can then be further purified by recrystallization from a suitable organic solvent like methyl t-butyl ether.[2]
Q3: When is column chromatography the preferred purification method?
A3: Column chromatography is the preferred method when:
-
Recrystallization fails to remove impurities with similar solubility profiles.
-
The reaction mixture contains multiple byproducts with close polarities.
-
A very high degree of purity is required for subsequent reactions or biological assays.
Flash column chromatography is a widely used technique for purifying organic compounds.[3][4]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for purification?
A4: Yes, HPLC is a powerful tool for the final purification of these derivatives, especially for achieving very high purity on a smaller scale. Reverse-phase HPLC (using a C18 column, for instance) is well-suited for separating moderately polar compounds.[5][6] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the hydroxyl group remains protonated and to improve peak shape.[5]
II. Troubleshooting Guide
Recrystallization Issues
Problem 1: The compound does not crystallize upon cooling.
-
Cause: The solution may be too dilute, or the chosen solvent is too good at solvating the compound even at low temperatures.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid. Then, allow it to cool slowly. For this class of compounds, a nonpolar solvent like hexanes or heptane could serve as an anti-solvent when a more polar solvent like ethyl acetate or acetone is used for dissolution.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, and the compound is coming out of solution too quickly, or the melting point of the compound is lower than the temperature of the solution. Impurities can also inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Use a More Dilute Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Change the Solvent System: Experiment with different solvent systems. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can often promote better crystal formation.
-
Column Chromatography Issues
Problem 3: The compound elutes too quickly (high Rf) or not at all (low Rf) from the silica gel column.
-
Cause: The polarity of the eluent (mobile phase) is either too high or too low.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3] The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4.[7]
-
Adjusting Polarity:
-
High Rf (elutes too fast): Decrease the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexanes mixture, try 10% or 15% ethyl acetate.
-
Low Rf (sticks to the column): Increase the polarity of the eluent. For example, move from 20% to 30% ethyl acetate in hexanes.
-
-
Consider Alternative Solvents: If adjusting the ratio of a two-solvent system is not effective, try different solvent combinations. For example, dichloromethane/methanol or ether/hexane can offer different selectivity.[8]
-
Problem 4: The compound streaks or shows tailing on the TLC plate and column, leading to poor separation.
-
Cause: This is often due to the acidic nature of the hydroxyl group interacting with the slightly acidic silica gel. It can also be caused by overloading the column or poor sample loading technique.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Adding a small amount of a polar, slightly acidic modifier can improve peak shape. For example, adding 0.5-1% acetic acid to the eluent can help by protonating the hydroxyl group and reducing its interaction with the silica.
-
Use a Deactivated Stationary Phase: If tailing is severe, consider using a deactivated silica gel. You can deactivate silica by adding a small percentage of triethylamine to your eluent system, which is particularly useful for basic compounds but can also help with acidic compounds by competing for active sites on the silica.[7]
-
Proper Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, it is best to pre-adsorb the crude material onto a small amount of silica gel.[7] Dissolve your compound in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique leads to a much tighter band of your compound at the start of the chromatography, resulting in better separation.[9]
-
Wet Loading: If wet loading, dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent. A concentrated, narrow band at the top of the column is crucial for good separation.
-
-
Problem 5: The separation between the desired product and an impurity is poor, even after optimizing the solvent system.
-
Cause: The polarity of the product and the impurity are very similar.
-
Troubleshooting Steps:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to first wash off any nonpolar impurities. Then, gradually increase the polarity of the eluent to separate the compounds of interest and elute the more polar impurities.[7]
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity than silica.[10] For very polar compounds, reverse-phase chromatography (using a C18-functionalized silica) might be a better option.[11]
-
Increase Column Length: A longer and narrower column generally provides better separation, although it will require more solvent and take longer to run.
-
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a known synthesis of the target compound.[2]
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methyl t-butyl ether) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This is a general protocol that should be optimized using TLC analysis first.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to start the flow of the eluent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
-
Monitoring and Collection:
-
Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
IV. Visualizations
Logical Flowchart for Purification Strategy
Caption: A decision-making flowchart for selecting the appropriate purification technique.
Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
V. References
-
Al-Ostoot, F. H., Al-Dossary, N. M., & Al-Hashim, H. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 101(15), 2689-2698.
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from
-
PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Pyreno(1,2-b)thiophene Derivatives. Retrieved from
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
-
Fisher Scientific. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, 97% 2.5 g. Retrieved from
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.
-
Lee, J., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis.
-
BenchChem. (2025). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde. Retrieved from
Sources
- 1. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 11. biotage.com [biotage.com]
Technical Support Center: Functionalization of Bromothiophenes
Welcome to the technical support center for synthetic strategies involving bromothiophenes. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the functionalization of these versatile heterocyclic building blocks. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Lithiation and Metal-Halogen Exchange
The generation of thienyllithium species from bromothiophenes via metal-halogen exchange is a powerful method for C-C bond formation. However, the high reactivity of organolithium reagents can lead to several side reactions.
Frequently Asked Questions (FAQs)
Question 1: My lithiation reaction has low conversion, and I'm recovering mostly my starting bromothiophene along with a significant amount of debrominated thiophene. What's going wrong?
Answer: This is a classic and common problem that typically points to two primary issues: incomplete lithium-halogen exchange or, more likely, the quenching of the desired thienyllithium intermediate by a proton source.[1]
-
Causality (The "Why"): Thienyllithium reagents are exceptionally strong bases. They will react instantaneously with any available proton source, which is often a faster reaction than the subsequent desired electrophilic quench.[1][2] The most common culprit is trace moisture in your solvent, in the atmosphere of your reaction flask, or adsorbed onto the glassware. Another possibility is that your electrophile is not sufficiently reactive, allowing the thienyllithium intermediate to find other ways to react or decompose upon warming.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen).[3][4] Use high-quality, freshly titrated n-BuLi or t-BuLi.
-
Low Temperature: The metal-halogen exchange must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the thienyllithium intermediate and prevent side reactions.[3]
-
Equivalent Mismatch: If your substrate has other acidic protons (e.g., an amide N-H), you must use additional equivalents of the organolithium reagent to deprotonate these sites before the lithium-halogen exchange can occur.[1]
-
Check Your Electrophile: Ensure your electrophile is pure and added neat or as a solution in your anhydrous reaction solvent.
-
Question 2: I am trying to functionalize a 3-bromothiophene derivative that also has a substituent at the 2-position. Instead of exchange, am I causing deprotonation at the 5-position?
Answer: This is a valid concern. The acidity of the protons on the thiophene ring is a critical factor. The proton at the C2 position (and by extension, C5) is significantly more acidic than the proton at C3 or C4.[5]
-
Causality (The "Why"): When using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), you will preferentially cause deprotonation (metalation) at the most acidic site, which is C2 or C5 if available.[3] However, when using an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures, the lithium-halogen exchange is kinetically much faster than deprotonation at any position.[6][7]
-
Strategic Choice of Reagent:
-
To achieve lithium-halogen exchange at the 3-position, use n-BuLi or t-BuLi at -78 °C.[3]
-
To achieve deprotonation at the 2- or 5-position, use a strong, non-nucleophilic base like LDA .
-
The following table compares common lithiating agents for this purpose.
| Reagent | Primary Transformation on Bromothiophene | Key Advantages & Disadvantages |
| n-Butyllithium (n-BuLi) | Lithium-Halogen Exchange | Adv: Common, effective. Disadv: Can lead to butyl-adducts via SNAr with the n-butyl bromide byproduct.[3] |
| tert-Butyllithium (t-BuLi) | Lithium-Halogen Exchange | Adv: Highly reactive, provides cleaner reactions as the t-butyl bromide byproduct is eliminated to isobutylene.[3] Disadv: More pyrophoric. |
| Lithium Diisopropylamide (LDA) | Deprotonation (Metalation) | Adv: Strong, non-nucleophilic base. Disadv: Unsuitable for exchange; will deprotonate at the most acidic C-H bond (typically C2/C5).[3] |
Troubleshooting Workflow: Failed Lithiation
If your lithiation and subsequent quench fail, follow this logical decision tree to diagnose the issue.
Caption: Troubleshooting flowchart for lithiation side reactions.
Validated Protocol: Lithiation of 3-Bromothiophene and Quench
This protocol details a reliable method for generating 3-lithiothiophene and trapping it with an electrophile, designed to minimize side reactions.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) and transfer to the reaction flask via cannula or syringe.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete exchange.[3]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the cold solution.
-
Warm and Quench: Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over 1-3 hours.[3] Once at room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are staples for functionalizing bromothiophenes. However, each comes with a characteristic set of potential side reactions.
Frequently Asked Questions (FAQs)
Question 3: In my Suzuki-Miyaura coupling, I observe significant homocoupling of my bromothiophene starting material. How can I prevent this?
Answer: Homocoupling, leading to the formation of a bithiophene species, is a common side reaction in many cross-coupling protocols.[8] It often arises from issues with the catalyst activation, reaction kinetics, or stoichiometry.
-
Causality (The "Why"): Homocoupling can occur through several pathways. One common route involves the oxidative addition of two molecules of bromothiophene to a Pd(0) center, followed by reductive elimination. This pathway can become competitive if the transmetalation step with the boronic acid is slow.[9] Another possibility is a separate catalytic cycle involving the boronic acid itself, leading to homocoupling of the boronic acid partner.
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: Use a catalyst system known for rapid transmetalation. Highly active, electron-rich, and bulky phosphine ligands can accelerate the desired cross-coupling cycle, kinetically outcompeting the homocoupling pathway.[10]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the boronic acid partner. This can help ensure the Pd-intermediate reacts preferentially via the desired transmetalation step.
-
Base Selection: The choice of base is critical. While strong bases can accelerate the reaction, they can also promote side reactions. For sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ may be preferable to NaOH or NaOtBu.[10][11]
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Question 4: My Buchwald-Hartwig amination of 3-bromothiophene is sluggish and gives low yields. Is this substrate particularly difficult?
Answer: Yes, 3-bromothiophene can be a challenging substrate for Buchwald-Hartwig amination compared to 2-bromothiophene or other aryl bromides.
-
Causality (The "Why"): The reactivity in palladium-catalyzed cross-coupling is often dictated by the rate of the initial oxidative addition step. The C2 position of thiophene is more electron-deficient than the C3 position, which generally makes the C-Br bond at C2 more reactive towards oxidative addition by a Pd(0) catalyst. Consequently, the oxidative addition to 3-bromothiophene can be slower, requiring more specialized or active catalyst systems to achieve good yields.[5] An unproductive side reaction, hydrodehalogenation (replacement of Br with H), can also compete with the desired C-N bond formation.[12]
-
Optimization Strategies:
-
Advanced Ligands: Employ modern, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These are specifically designed to promote the difficult oxidative addition and reductive elimination steps.[13]
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are standard. The choice can significantly impact catalyst solubility and reactivity.
-
Question 5: During my Sonogashira coupling, I'm getting a lot of alkyne dimerization (Glaser coupling). Is this related to my bromothiophene?
Answer: While the bromothiophene is not the direct cause, the conditions used for the Sonogashira coupling can heavily promote the homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[14][15]
-
Causality (The "Why"): The Sonogashira reaction traditionally uses a copper(I) co-catalyst. This copper species reacts with the terminal alkyne to form a copper acetylide. If this intermediate is exposed to an oxidant (like atmospheric oxygen), it can undergo oxidative dimerization to form a 1,3-diyne, consuming your alkyne starting material.[15] This becomes a major issue if the palladium catalytic cycle (oxidative addition of bromothiophene, etc.) is slow.
-
Mitigation Techniques:
-
Degas Thoroughly: Rigorously deoxygenate your reaction mixture and maintain a strict inert atmosphere throughout the experiment to prevent the oxidative homocoupling pathway.
-
Use Copper-Free Conditions: Numerous modern protocols for Sonogashira coupling have been developed that avoid the use of a copper co-catalyst altogether, thereby eliminating the primary pathway for Glaser coupling.[16] These often require more specialized ligands or bases but can provide much cleaner reaction profiles.
-
Amine Base: The amine base (e.g., triethylamine or diisopropylamine) is not just a base but also acts as a solvent and a reducing agent to help maintain the active Pd(0) state. Ensure it is pure and properly degassed.
-
Cross-Coupling Side Reaction Pathways
The diagram below illustrates the central Suzuki-Miyaura catalytic cycle and how key side reactions can branch off from the main pathway.
Caption: Catalytic cycle showing Suzuki coupling and side reactions.
Section 3: Thiophene Ring Instability
Question 6: I've heard that under very strong basic or organometallic conditions, the thiophene ring itself can open. When should I be concerned about this?
Answer: Thiophene ring-opening is a known, though less common, side reaction that typically requires specific structural features and harsh conditions. You should be aware of this possibility, particularly when dealing with highly substituted or strained thiophenes at elevated temperatures.
-
Causality (The "Why"): Certain substituted thienyllithium derivatives, especially those with alkyl groups at the 2- and 5-positions, are thermally unstable and can undergo a stereospecific ring-opening to form lithium enynethiolates.[17] This process is driven by the release of ring strain and the formation of a more stable, delocalized open-chain anion. Similarly, thiophene-1,1-dioxides are highly susceptible to ring-opening when treated with strong bases.[17] Transition metals can also promote C-S bond cleavage and ring-opening, though this is more relevant in contexts like hydrodesulfurization catalysis than typical organic synthesis.[18][19]
-
When to Be Cautious:
-
High Temperatures: If your lithiation reaction requires warming above 0 °C for an extended period.
-
Steric Congestion: When working with highly substituted thiophenes where ring strain might be a factor.
-
Thiophene Dioxides: If you are working with oxidized thiophene species, be aware of their much higher propensity for ring-opening.[17]
-
-
Preventative Measures: For most standard functionalizations of simple bromothiophenes, maintaining low temperatures (-78 °C) during the generation and reaction of organometallic intermediates is the single most effective way to prevent ring-opening.[3]
References
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. (n.d.). Benchchem.
- Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. (n.d.).
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (n.d.). Benchchem.
- Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. (n.d.). ResearchGate.
- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (n.d.). Benchchem.
- A New Pathway for Thiophene Ring Opening by Transition Metals. (n.d.). Rauchfuss Group.
- The Grignard Reagents. (n.d.). ResearchGate.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications.
- Application Notes: Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene. (n.d.). Benchchem.
- Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (n.d.). PubMed.
- Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). PMC.
- Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent. (2023). RSC Publishing.
- Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (n.d.).
- Grignard reagent. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Metalation and halogen–metal exchange in 3-arylthiophens. (n.d.). RSC Publishing.
- Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. (n.d.). ACS Publications.
- Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. (n.d.).
- Metalation and halogen–metal exchange in 3-arylthiophens. (n.d.). Sci-Hub.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH.
- I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit.
- The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Excited states of thiophene: ring opening as deactivation mechanism. (n.d.). RSC Publishing.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Grignard Reaction. (n.d.).
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Metal–halogen exchange. (n.d.). Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate.
- Debromination of thiophene. (2025). Reddit.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. (n.d.). Benchchem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.).
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.). ResearchGate.
- 3-bromothiophene. (n.d.). Organic Syntheses Procedure.
- Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. (n.d.). DSpace@MIT.
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- 6. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
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avoiding debromination of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate"
Prepared by the Senior Application Scientist Team
Introduction: Understanding and Preventing Unwanted Debromination
Welcome to the technical support center for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile thiophene derivative in their synthetic endeavors.
This compound is a highly functionalized building block, valuable for its potential in creating complex molecular architectures. However, the C4-bromo substituent, while a key reactive handle for cross-coupling and other transformations, can be susceptible to cleavage under various reaction conditions, leading to the formation of the undesired debrominated byproduct. This hydrodebromination not only consumes valuable starting material but also complicates purification and reduces overall yield.
This document provides in-depth troubleshooting guides, frequently asked questions, and best practices to help you anticipate, diagnose, and—most importantly—avoid unwanted debromination in your experiments.
Troubleshooting Guide: Reaction-Specific Issues and Solutions
Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is the most common scenario where debromination is observed. The mechanism often involves side reactions that compete with the desired catalytic cycle.[1][2]
Symptom: Significant formation of "Methyl 3-hydroxy-5-methylthiophene-2-carboxylate" is observed by LC-MS, GC-MS, or NMR analysis of the crude reaction mixture.
Potential Causes & Mechanistic Insights:
-
β-Hydride Elimination: An organopalladium intermediate can undergo β-hydride elimination, leading to a palladium-hydride species (Pd-H). This Pd-H can then reductively cleave the C-Br bond of the starting material.
-
Protonolysis of the Transmetalation Reagent: In Suzuki couplings, if the organoboron reagent is unstable, it can be protonated by trace water or alcohol, leading to the formation of a boronic acid and a proton. This proton can then react with the organopalladium intermediate.
-
Reductive Dehalogenation by Amine/Base: In Buchwald-Hartwig aminations, the amine or a strong base can act as a reducing agent, particularly at elevated temperatures.[3]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can generate Pd(0) nanoparticles, which can have different reactivity and promote reductive dehalogenation.
Recommended Solutions & Protocols:
| Problematic Conditions | Recommended Solutions & Rationale |
| High Temperatures (>100 °C) | Lower the reaction temperature. Many modern catalyst systems are highly active at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[4] This minimizes thermal decomposition and side reactions. |
| Strong, Protic Bases (e.g., NaOH, NaOEt) | Use weaker, non-nucleophilic bases. Powdered, anhydrous bases like K3PO4, Cs2CO3, or K2CO3 are often effective and less likely to promote protonolysis.[5][6] |
| Prolonged Reaction Times | Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly to prevent product degradation or side reactions. |
| Standard Phosphine Ligands (e.g., PPh3) | Employ specialized, sterically hindered ligands. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination over side reactions. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are often essential.[1][3] |
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
-
Reagent Preparation: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and K3PO4 (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Reaction: Stir the mixture at a controlled temperature (start at room temperature and gently warm to 50-70 °C if necessary), monitoring by LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Issue 2: Debromination during Grignard Reagent Formation or Metal-Halogen Exchange
Attempting to form a Grignard reagent or an organolithium species at the C4 position can be challenging and prone to side reactions.
Symptom: Quenching the reaction mixture with an electrophile (e.g., CO2, D2O) yields a significant amount of the debrominated (protonated) starting material.
Potential Causes & Mechanistic Insights:
-
Protic Impurities: Grignard and organolithium reagents are extremely strong bases and will be rapidly quenched by any protic source, including trace water in the solvent or on the glassware.[7][8]
-
Wurtz-Type Coupling: The newly formed organometallic species can react with the starting aryl bromide, leading to homocoupling byproducts.[9]
-
Thermodynamic vs. Kinetic Control: The acidity of other protons on the molecule or impurities can lead to undesired deprotonation events.
Recommended Solutions & Protocols:
| Problematic Conditions | Recommended Solutions & Rationale |
| Standard Magnesium Turnings | Activate the magnesium. Use iodine, 1,2-dibromoethane, or Rieke magnesium to ensure the reaction initiates quickly and cleanly.[10] |
| Wet Solvents or Glassware | Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum, use freshly distilled anhydrous solvents (e.g., THF, diethyl ether), and maintain a positive pressure of an inert gas (argon or nitrogen).[7] |
| High Temperatures | Maintain low temperatures. For metal-halogen exchange with organolithiums (e.g., n-BuLi), conduct the reaction at -78 °C to prevent side reactions. |
| Direct Grignard Formation | Consider Halogen-Magnesium Exchange. Use a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to perform a halogen-magnesium exchange at low temperature. This is often a milder and more functional-group-tolerant method.[10] |
Diagram: Decision Tree for C-C Bond Formation
Caption: Decision tree for selecting a synthetic strategy at the C4 position.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black during a Suzuki coupling. Is this related to debromination? A: Yes, this is a strong indicator of palladium catalyst decomposition to palladium black. This highly active, heterogeneous form of palladium is known to be very effective at catalyzing reductive dehalogenation. This often happens at high temperatures or with inefficient ligands. The solution is to use a more robust ligand system and lower the reaction temperature as outlined in the troubleshooting guide.
Q2: Can the choice of solvent affect the rate of debromination? A: Absolutely. Protic solvents like alcohols should generally be avoided as they can be a proton source. Aprotic polar solvents like DMF or DMAc can sometimes promote debromination, especially at high temperatures. Ethereal solvents (THF, 1,4-dioxane) or aromatic hydrocarbons (toluene) are generally preferred for these reactions.
Q3: I suspect debromination is occurring. What is the best way to confirm and quantify it? A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). You can easily distinguish the starting material (containing bromine, with its characteristic isotopic pattern) from the debrominated product (which will have a lower mass). For quantification, you can use High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with an authentic standard of the debrominated compound if available, or Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals of a unique proton from each species against an internal standard.
Q4: Is the 3-hydroxy group involved in the debromination process? A: The 3-hydroxy group makes the thiophene ring more electron-rich, which can facilitate oxidative addition of the palladium catalyst, a key step in many cross-coupling reactions.[11] However, it can also be deprotonated by strong bases. While not directly causing debromination, this can change the electronic nature of the substrate and potentially influence the stability of reaction intermediates. It is advisable to use a base that is strong enough for the catalytic cycle but not so strong that it deprotonates the phenol under the reaction conditions, unless desired for a specific transformation.
References
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
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datapdf.com. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. [Link]
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Pyun, S. Y., Seok, H. J., Kim, J. C., Kim, H. M., & Cho, B. R. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
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Ali, A., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
-
Ofial, A. R., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters. [Link]
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ResearchGate. (n.d.). The general mechanism of the palladium catalyzed C−S cross coupling.... ResearchGate. [Link]
-
ResearchGate. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2001). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]
-
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
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Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
ResearchGate. (n.d.). Stability studies of 1.0 M BTHF at 22 °C. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. PubChem. [Link]
-
MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
PubChem. (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. PubChem. [Link]
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Technical Support Center: Monitoring Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the accuracy and efficiency of your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical methods for monitoring reactions with thiophene derivatives.
Q1: What are the most suitable analytical methods for monitoring the progress of a reaction involving this compound?
A1: The choice of analytical method depends on several factors, including the reaction matrix, the properties of the reactants and products, and the desired level of detail. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying components in a mixture.[1] For thiophene derivatives, reverse-phase HPLC with a C18 column is often a reliable choice.[2] A gradient elution with a mobile phase consisting of acetonitrile and water is typically effective for separating aromatic compounds like thiophenes.[3] UV detection is commonly used, with the wavelength set to the absorbance maximum of the thiophene compounds, often around 231 nm or 340 nm.[4][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5] It is particularly useful for analyzing complex mixtures and can provide structural information about the components.[5] For thiophene derivatives, a capillary column and appropriate temperature programming are crucial for good separation.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, can be used for real-time reaction monitoring.[8][9] This technique allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights.[8][10]
Q2: How do I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is critical for obtaining accurate and reproducible HPLC results. A general procedure is as follows:
-
Quench the Reaction: Stop the reaction at a specific time point by, for example, rapid cooling or adding a quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture with a solvent that is miscible with the mobile phase, typically the initial mobile phase composition. This prevents peak distortion and column overload.[1]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[11]
Q3: What are the key parameters to optimize for an HPLC method separating thiophene derivatives?
A3: Method optimization is crucial for achieving good separation and accurate quantification. Key parameters include:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer will determine the retention times of your compounds.[3] Adjusting the gradient slope can improve the resolution of closely eluting peaks.
-
Column Chemistry: While a C18 column is a good starting point, other stationary phases may provide better selectivity for your specific mixture.
-
Flow Rate: The flow rate affects both the analysis time and the separation efficiency.
-
Column Temperature: Maintaining a constant and elevated column temperature (e.g., 30°C) can improve peak shape and reproducibility.[4]
-
Detection Wavelength: Select a wavelength where your analyte has maximum absorbance and interferences have minimal absorbance.
Q4: Can I use GC-MS to monitor my reaction if the reactants or products are not very volatile?
A4: GC-MS is best suited for volatile or semi-volatile compounds.[5] If your compounds of interest have low volatility, you may need to derivatize them to increase their volatility and thermal stability. Common derivatization techniques include silylation or esterification. However, this adds an extra step to your sample preparation and can introduce variability.
Q5: When is NMR spectroscopy the preferred method for reaction monitoring?
A5: NMR spectroscopy is advantageous when you need to:
-
Obtain real-time kinetic data: NMR allows for the continuous monitoring of a reaction as it proceeds in the NMR tube.[8]
-
Identify reaction intermediates: Transient species that may not be observable by other techniques can sometimes be detected by NMR.[8]
-
Avoid sample workup: In many cases, the reaction can be monitored directly in the deuterated reaction solvent, eliminating the need for quenching and extraction.[9]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound reactions.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Column Overload: Injecting too concentrated a sample. - Secondary Interactions: Silanol interactions with the stationary phase. - Column Degradation: The column is old or has been exposed to harsh conditions.[1] | - Dilute the sample further. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Replace the column. |
| Peak Fronting | - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. - Column Overload: Severe overload can also cause fronting. | - Dissolve the sample in the initial mobile phase. - Reduce the injection volume or sample concentration. |
| Split Peaks | - Partially Clogged Frit: The inlet frit of the column is blocked. - Injector Issue: The injector port seal may be damaged. - Column Bed Collapse: A void has formed at the head of the column. | - Reverse flush the column. If that fails, replace the frit. - Replace the injector seal. - Replace the column. |
| Baseline Noise or Drift | - Air Bubbles in the System: Air trapped in the pump or detector. - Contaminated Mobile Phase: Impurities in the solvents or buffer. - Detector Lamp Failing: The detector lamp is nearing the end of its life. | - Degas the mobile phase and purge the pump.[12] - Use high-purity solvents and freshly prepared mobile phase. - Replace the detector lamp. |
| Inconsistent Retention Times | - Pump Malfunction: The pump is not delivering a consistent flow rate. - Mobile Phase Composition Varies: Inaccurate mixing of mobile phase components. - Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. | - Service the pump. - Prepare the mobile phase carefully and consistently. - Ensure the column oven is functioning correctly. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | - Active Sites in the System: Contamination in the injector liner or column. - Column Degradation: The stationary phase is breaking down.[13] - Interaction with Ion Source: Halogenated compounds can interact with the ion source.[14] | - Replace the injector liner and trim the first few centimeters of the column. - Replace the column. - Clean the ion source. |
| Ghost Peaks | - Carryover from Previous Injection: Residue from a previous sample is eluting. - Contaminated Syringe or Injector: The injection system is dirty. | - Run a blank solvent injection. - Clean the syringe and the injector port. |
| Low Sensitivity | - Leak in the System: Air is entering the mass spectrometer.[15] - Contaminated Ion Source: The ion source needs cleaning.[16] - Detector Failure: The electron multiplier is old. | - Perform a leak check. - Clean the ion source according to the manufacturer's instructions. - Replace the electron multiplier. |
| Irreproducible Results | - Inconsistent Injection Volume: The autosampler is not functioning correctly. - Sample Degradation: The sample is degrading in the vial or in the hot injector.[15] - Fluctuations in Carrier Gas Flow: The gas pressure or flow controller is unstable. | - Service the autosampler. - Use deactivated vials and optimize the injector temperature. - Check the gas supply and regulators. |
Section 3: Experimental Protocols & Visualizations
Protocol: HPLC-UV Monitoring of a Thiophene Carboxylate Reaction
This protocol outlines a general method for monitoring the progress of a reaction involving this compound.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Reaction mixture aliquots
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Method Parameters (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the analyte of interest)
-
Injection Volume: 10 µL
4. Sample Preparation Workflow:
Caption: Workflow for HPLC sample preparation and analysis.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times.
-
Integrate the peak areas for each component.
-
Calculate the percent conversion of the starting material and the yield of the product at each time point.
Logical Troubleshooting Flow
This diagram illustrates a systematic approach to troubleshooting common HPLC issues.
Caption: A logical flow for troubleshooting HPLC problems.
References
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- NIH. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- GC Troubleshooting: Common Issues & How to Fix Them. (2025).
- Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Labio Scientific®. (2022). Limitations and disadvantages of GC-MS.
- Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (n.d.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....
- PubMed Central. (2017). NMR reaction monitoring in flow synthesis.
- Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. (n.d.).
- Monitoring Reactions by NMR. (n.d.).
- SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | Request PDF.
- SciSpace. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.
- alwsci. (2025). Common Sources Of Error in Gas Chromatography.
- PubMed. (n.d.). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products.
- PubMed. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).
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Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive validation and comparative analysis of the antimicrobial activity of derivatives of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate," a key scaffold in the synthesis of new antimicrobial candidates.[3] We will delve into the standardized methodologies for evaluating antimicrobial efficacy, present comparative data against established antibiotics, and explore the potential mechanisms of action.
Methodology for Determining Antimicrobial Susceptibility
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[4][5][6][7] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated until the culture reaches the logarithmic growth phase.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., a derivative of this compound) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Figure 1: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of novel compounds is best understood when compared against existing, clinically relevant antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. For comparison, data for standard antimicrobial agents are also included.
| Compound/Drug | S. aureus (MRSA) | E. coli | C. difficile | C. albicans | Reference |
| Thiophene Derivatives | |||||
| Spiro-indoline-oxadiazole 17 | - | - | 2-4 µg/mL | - | [9] |
| Thiophene Derivative 4 | 16-32 µg/mL | 8 µg/mL | - | - | [10] |
| Thiophene Derivative 8 | 16-32 µg/mL | 32 µg/mL | - | - | [10] |
| Thiophenyl-pyrimidine F20 | 24-48 µg/mL | - | - | - | [11] |
| Standard Antimicrobials | |||||
| Vancomycin | 0.5-2.0 µg/mL | - | - | - | [12] |
| Linezolid | 0.38-4.0 µg/mL | - | - | - | [12] |
| Daptomycin | 0.125-1.0 µg/mL | - | - | - | [12] |
| Ampicillin | Varies | Varies | - | - | [13][14][15] |
| Miconazole | - | - | - | Varies | [1] |
Note: "-" indicates data not available in the provided search results. MIC values are presented as ranges where applicable.
Mechanism of Action of Thiophene Derivatives
Understanding the mechanism by which a novel antimicrobial agent acts is crucial for its development as a therapeutic. Studies on thiophene derivatives suggest multiple modes of action, contributing to their broad-spectrum activity.
One proposed mechanism involves the inhibition of essential cellular processes . For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein.[11] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a failure in cytokinesis and ultimately cell death.[11]
Another significant mechanism is the disruption of bacterial membrane integrity . Some thiophene derivatives have been observed to increase the permeability of the bacterial membrane.[10] This disruption can lead to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cellular function, resulting in a bactericidal effect.[10]
Figure 2: Proposed mechanisms of antimicrobial action for thiophene derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary research indicates that the antimicrobial potency of these thiophene derivatives is influenced by the nature and position of their substituents. For example, the presence of a benzamide group at position 2 and a phenyl ring at position 5 of the thiophene scaffold has been noted in compounds with significant activity.[10] Further computational studies, such as Density Functional Theory (DFT) and molecular docking, can provide deeper insights into the electronic properties and binding affinities of these derivatives with their biological targets, aiding in the design of more potent analogues.[16]
Conclusion
Derivatives of "this compound" represent a promising avenue for the development of new antimicrobial agents. Their activity against a range of pathogenic microorganisms, including drug-resistant strains, underscores their therapeutic potential. The multifaceted mechanisms of action, including the disruption of cell division and membrane integrity, suggest a lower likelihood of rapid resistance development.
Future research should focus on the synthesis and evaluation of a broader library of these derivatives to establish a more comprehensive structure-activity relationship. In vivo efficacy studies and toxicological assessments will be critical next steps in translating these promising in vitro findings into clinically viable treatments. The continued exploration of thiophene-based compounds is a valuable strategy in the global effort to combat the growing threat of antimicrobial resistance.
References
- Khalil, A. M., Berghot, M. A., Abd El-Ghani, G. E., & Gouda, M. A. (Year not available). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
- MDPI. (Year not available). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals.
- Taylor & Francis Online. (2010, May 6).
- PubMed. (2024, February 6).
- ResearchGate. (2010, May 6).
- National Institutes of Health. (2020, January 8).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical & Labor
- Smolecule. (2023, August 16).
- National Institutes of Health. (Year not available).
- Pediatric Infectious Diseases Electronic Library. (n.d.). CLSI M100™.
- PubMed Central. (2024, August 20).
- National Institutes of Health. (2024, November 20). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes.
- ResearchGate. (Year not available). (PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.
- Royal Society of Chemistry. (2024, September 26). Synthetic vs.
- ResearchGate. (Year not available). Thiophene‐containing compounds with antimicrobial activity | Request PDF.
- Benchchem. (2025). A Comparative Analysis of Antimicrobial Agent- 10 Against Standard-of-Care Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections.
- National Center for Biotechnology Information. (Year not available).
- Infectious Diseases Society of America. (2024).
- ResearchGate. (Year not available). Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species.
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A Comparative Guide to Thiophene-Based Inhibitors Derived from Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: A Proposed Study for Kinase-Targeted Drug Discovery
This guide presents a comparative study of a proposed series of thiophene-based inhibitors derived from the versatile starting material, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the rationale behind the inhibitor design, a comparative assessment of their potential biological performance based on data from analogous compounds, and detailed experimental protocols for their evaluation.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it a valuable component in the design of novel therapeutics.[1] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide focuses on a systematic exploration of derivatives of this compound as potential kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
Designing a Focused Library of Thiophene-Based Inhibitors
Starting from this compound, a focused library of potential kinase inhibitors can be synthesized. The design strategy leverages two key reactive sites on the parent molecule: the carboxylate group for amide bond formation and the bromo group for cross-coupling reactions.
Part 1: Amide Derivatives
The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate a series of amides. This introduces diverse chemical functionalities that can probe different regions of a kinase's binding pocket.
Part 2: Aryl and Heteroaryl Derivatives
The bromine atom at the 4-position is amenable to Suzuki or Stille cross-coupling reactions, allowing for the introduction of a range of aryl and heteroaryl substituents. This modification can enhance binding affinity through π-stacking and other hydrophobic interactions.
The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic routes to two libraries of thiophene-based inhibitors.
Comparative Performance Analysis of Thiophene-Based Inhibitors
While direct experimental data for the proposed library is not yet available, we can infer potential performance by comparing published data for structurally analogous thiophene-based inhibitors. The following tables summarize the inhibitory activities of various thiophene derivatives against key kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity Against Kinases
| Compound Analogue | Target Kinase | IC50 (µM) | Reference |
| Thiophene-3-carboxamide 1 | JNK1 | 5.4 | [3] |
| Thiophene-3-carboxamide 2 | JNK1 | 3.6 | [3] |
| 2,4-disubstituted thiophene | JNK3 | 0.2 | [4] |
| 3,5-disubstituted thiophene | JNK3 | 0.05 | [4] |
| Tetra-substituted thiophene | p38α MAPK | 0.6 | [1] |
| Thiophene-pyrazolo-urea | JNK3 | 0.035 | [4] |
This table presents data for compounds with similar core structures to those proposed in our library, highlighting the potential for potent kinase inhibition.
Table 2: Comparative Anticancer Activity in Cell-Based Assays
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide A | A549 (Lung) | 0.20 | [5] |
| Thiophene carboxamide B | MCF-7 (Breast) | 1.25 | [5] |
| Thiophene carboxamide C | HeLa (Cervical) | 1.03 | [5] |
| Thiophene-2-carboxamide D | HT-29 (Colon) | 2.18 | [6] |
| Thiophene-2-carboxamide E | Hep3B (Liver) | 5.46 | [7] |
This table showcases the cytotoxic potential of thiophene carboxamides in various cancer cell lines, suggesting promising avenues for anticancer drug development.
Structure-Activity Relationship (SAR) Insights
Based on existing literature, several key SAR trends can be predicted for our proposed inhibitor library:
-
Position of the Carboxamide: The position of the carboxamide group on the thiophene ring is critical for activity. For JNK1 inhibitors, a 3-carboxamide is favored, while a 5-carboxamide leads to inactivity.[3]
-
Substituents on the Amide: The nature of the substituent on the amide nitrogen can significantly impact potency. The introduction of groups capable of hydrogen bonding can enhance inhibitory activity.
-
Aryl Substituents: The addition of aryl groups via cross-coupling can lead to potent inhibitors. The substitution pattern on these aryl rings will be a key determinant of activity, with electron-withdrawing or -donating groups influencing binding affinity.
-
Thiophene vs. Phenyl Core: Replacing the thiophene ring with a phenyl ring has been shown to cause a dramatic loss of activity in some JNK inhibitors, underscoring the importance of the thiophene scaffold.[3]
Experimental Protocols
To evaluate the inhibitory potential of the synthesized compounds, the following standardized assays are recommended.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay measures the inhibition of a specific kinase (e.g., JNK1) by quantifying the phosphorylation of a fluorescently labeled substrate.
Materials:
-
Recombinant kinase (e.g., JNK1)
-
Fluorescein-labeled substrate
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compounds
-
384-well assay plates
Procedure:
-
Plate Preparation: Dispense 4 µL of a solution containing the kinase and fluorescein-labeled substrate into the wells of a 384-well plate.
-
Compound Addition: Add 1 µL of serially diluted test compounds in DMSO to the respective wells. Include a DMSO-only control.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a solution containing the terbium-labeled antibody in TR-FRET Dilution Buffer to stop the reaction.
-
Measurement: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values for each compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[9]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizing the Mechanism: JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes like apoptosis and inflammation.[11] The diagram below illustrates a simplified JNK signaling pathway and the potential point of inhibition by the proposed thiophene-based compounds.
Caption: A simplified diagram of the JNK signaling pathway.
Conclusion
The strategic derivatization of this compound presents a promising avenue for the discovery of novel kinase inhibitors. By leveraging established synthetic methodologies and guided by SAR data from analogous compounds, a focused library of potent and selective inhibitors can be developed. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, paving the way for the identification of new therapeutic candidates for the treatment of cancer and inflammatory diseases.
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Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. Available at: [Link]
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The Structure-Activity Relationship of Substituted Thiophenes: A Comparative Guide for Drug Discovery Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the structure-activity relationship (SAR) of analogs related to "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate," a representative substituted thiophene. While specific data on this exact molecule is limited in publicly available literature, we can extrapolate a robust SAR profile by examining closely related 3-hydroxythiophene-2-carboxylate derivatives and other substituted thiophenes. This analysis will provide researchers with actionable insights for the rational design of novel therapeutic agents.
Core Scaffold Analysis: The 3-Hydroxythiophene-2-carboxylate Moiety
The 3-hydroxythiophene-2-carboxylate core is a versatile starting point for generating diverse chemical entities. The hydroxyl and carboxylate groups offer multiple points for modification and are crucial for interaction with biological targets. The inherent electronic properties of the thiophene ring, a bioisostere of the benzene ring, contribute to its favorable interactions with various receptors and enzymes.[3]
Impact of Substituents on Biological Activity: A Comparative Analysis
The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. Here, we analyze the impact of key functional groups present in our lead compound and its analogs.
The Role of Halogenation: The Bromo Group at Position 4
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance biological activity. A bromine atom at the C4 position can influence the molecule's lipophilicity, metabolic stability, and binding affinity. For instance, 2-bromo-5-substituted thiophenes have demonstrated significant cytotoxicity, suggesting that halogenation can be a critical determinant of anticancer activity. The position and nature of the halogen can drastically alter the inhibitory profile of the compound.
The Significance of the C3-Hydroxy Group
The hydroxyl group at the C3 position is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the active site of target proteins. Studies on 3-hydroxythiophene-2-carboxamide derivatives have highlighted the importance of this group for antioxidant and antibacterial activities.[4][5] For example, 3-hydroxythiophene derivatives have shown promising antibacterial activity, in some cases comparable to standard antibiotics like Ampicillin.[6]
The Influence of the C5-Methyl Group
Alkylation at the C5 position, such as with a methyl group, can modulate the steric and electronic properties of the thiophene ring. This can impact the molecule's orientation within a binding pocket and its overall potency. The methyl group can also influence the metabolic stability of the compound by blocking potential sites of oxidation.
The Carboxylate Group at C2 and its Derivatives
The methyl carboxylate at the C2 position is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which is often a key feature for activity, particularly in anti-inflammatory agents targeting enzymes like cyclooxygenase (COX).[7] Alternatively, it can be converted to amides, which have been shown to possess a wide range of biological activities, including anticancer and kinase inhibitory effects.[8][9][10] For instance, thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory diseases and cancer.[9][10]
Comparative Activity of Thiophene Analogs
To illustrate the SAR principles discussed, the following table summarizes the reported biological activities of various substituted thiophene analogs.
| Compound Class | Key Substituents | Biological Activity | Target/Mechanism of Action (if known) | Reference |
| 3-Hydroxythiophene-2-carboxamides | 3-OH, 2-CONH-R | Antibacterial, Antioxidant | Not specified | [4][5] |
| Thiophene-3-carboxamides | 3-CONH-R, various other substituents | JNK Kinase Inhibition | Dual ATP and JIP mimetic | [9][10] |
| 2-Aminothiophenes | 2-NH2, various other substituents | Anticancer, Anti-inflammatory | RORγt inhibition, PTP1B inhibition | [11][12] |
| Brominated Thiophenes | Bromo at various positions | Cytotoxic | Not specified | [8] |
| Thiophene-based COX/LOX Inhibitors | Carboxylic acid or ester | Anti-inflammatory | COX/LOX enzyme inhibition | [7] |
Experimental Protocols
To facilitate the exploration of the SAR of these compounds, we provide a representative synthetic protocol and a common biological assay.
Synthesis of a Representative Analog: Methyl 3-hydroxy-5-methyl-4-phenylthiophene-2-carboxylate
This protocol is adapted from established methods for the synthesis of substituted thiophenes.
Step 1: Synthesis of the Thio-intermediate
-
To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of a base like morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenylacetaldehyde (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired thiophene derivative.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: SAR of Substituted Thiophenes.
Caption: Broth Microdilution Assay Workflow.
Conclusion
The structure-activity relationship of thiophene derivatives is a rich and complex field, offering vast opportunities for the development of novel therapeutics. By systematically modifying the substituents on the thiophene ring, researchers can modulate the biological activity of these compounds to achieve desired therapeutic effects. The insights provided in this guide, drawn from the analysis of a broad range of thiophene analogs, serve as a valuable resource for medicinal chemists and drug discovery scientists. The combination of rational design, guided by SAR principles, and robust biological evaluation will continue to unlock the full potential of this remarkable heterocyclic scaffold.
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Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
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Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie. Available at: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
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Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]
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Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Evolving Landscape of Thiophene Derivatives: A Comparative Analysis of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" Analogs Against Established Drugs
For Immediate Release to the Scientific Community
In the relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles, the scientific community continues to explore the vast chemical space of heterocyclic compounds. Among these, thiophene and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable spectrum of biological activities.[1] This guide provides a comparative analysis of the potential efficacy of derivatives of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" against existing drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. While direct experimental data for this specific molecule is limited in publicly accessible literature, this report synthesizes available data on structurally similar thiophene derivatives to provide a forward-looking perspective for researchers, scientists, and drug development professionals.
Anticancer Potential: A New Frontier in Cytotoxicity
Thiophene derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The proposed mechanisms of action are diverse, often targeting fundamental cellular processes like cell division and signal transduction.[1]
Comparative Efficacy of Thiophene Derivatives vs. Existing Anticancer Drugs
Several studies have quantified the in vitro anticancer activity of novel thiophene derivatives, with promising half-maximal inhibitory concentration (IC50) values. For context, these are compared with standard chemotherapeutic agents.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Phenyl-Thiophene-Carboxamides | 2b | Hep3B (Liver) | 5.46 | Doxorubicin | Not Reported in Study |
| Phenyl-Thiophene-Carboxamides | 2d | Hep3B (Liver) | 8.85 | Doxorubicin | Not Reported in Study |
| Phenyl-Thiophene-Carboxamides | 11b | MCF7 (Breast) | 6.55 | Doxorubicin | Not Reported in Study |
| Phenyl-Thiophene-Carboxamides | 11b | HCT116 (Colon) | 8.20 | Doxorubicin | Not Reported in Study |
| Tetrahydrobenzo[b]thiophene | S1-S18 (Series) | A-549 (Lung) | Not Specified | Doxorubicin | Not Reported in Study |
It is crucial to note that the data presented above is for structurally related thiophene derivatives and not for "this compound" itself. Direct testing of this specific compound is necessary to ascertain its anticancer potential.
Mechanistic Insights: Targeting Key Signaling Pathways
A significant body of research suggests that the anticancer effects of thiophene derivatives may be attributed to their ability to inhibit critical signaling pathways involved in cancer progression. One such proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Caption: Proposed mechanism of anticancer activity for some thiophene derivatives.
Anti-inflammatory Activity: A Potential Alternative to NSAIDs
Thiophene-based compounds have long been investigated for their anti-inflammatory properties, with some derivatives showing efficacy comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, and it is hypothesized that thiophene derivatives may also target this pathway.[2]
Comparative Efficacy of Thiophene Derivatives vs. Existing Anti-inflammatory Drugs
In vivo studies, such as the carrageenan-induced paw edema model in rats, have been instrumental in evaluating the anti-inflammatory potential of thiophene derivatives.
| Compound Class | Derivative Example | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| Tetrasubstituted Thiophenes | 4a (Coumarin-3-yl) | Rat | 10, 20, 40 | Dose-dependent | Mefenamic Acid, Ibuprofen | Not specified in detail |
| Tetrasubstituted Thiophenes | 5a | Rat | 10, 20, 40 | Dose-dependent | Mefenamic Acid, Ibuprofen | Not specified in detail |
| Tetrasubstituted Thiophenes | 6a (Methyl) | Rat | 10, 20, 40 | Dose-dependent | Mefenamic Acid, Ibuprofen | Not specified in detail |
The data presented is for tetrasubstituted thiophene derivatives. The anti-inflammatory activity of "this compound" requires direct experimental evaluation.
Antimicrobial Effects: Combating Drug Resistance
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Thiophene derivatives have demonstrated promising antimicrobial activity against a variety of pathogenic bacteria, including resistant strains.[3]
Comparative Efficacy of Thiophene Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of thiophene derivatives is typically determined by their minimum inhibitory concentration (MIC).
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 2-amino thiophenes | MAI-2e, MAI-2k, MAI-2l | S. aureus, B. subtilis, E. coli, K. pneumoniae | Potent Activity | Ampicillin | Standard |
| 2-amino thiophenes | MAI-2a, MAI-2c, MAI-2e, MAI-2f | Fungal strains | Potent Activity | Miconazole nitrate | Standard |
The data is for 2-amino thiophene derivatives. The specific antimicrobial spectrum and potency of "this compound" need to be determined through dedicated studies.
Mechanistic Insights: A Novel Mode of Action
Some thiophene derivatives have been shown to exert their antibacterial effects through novel mechanisms, such as the inhibition of FtsZ polymerization, a key step in bacterial cell division.[3] This presents an attractive alternative to conventional antibiotic mechanisms that are often compromised by resistance.
Caption: A generalized workflow for the discovery of novel antimicrobial thiophene derivatives.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping and Administration: Divide animals into groups (n=6). Administer the test compound (thiophene derivative), vehicle (control), or a standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The available evidence strongly suggests that the thiophene scaffold is a fertile ground for the discovery of novel therapeutic agents with potent anticancer, anti-inflammatory, and antimicrobial properties. While this guide provides a comparative overview based on existing data for thiophene derivatives, it is imperative to underscore the absence of specific experimental data for "this compound".
Future research should prioritize the synthesis and comprehensive biological evaluation of this specific molecule and its close analogs. Such studies will be instrumental in elucidating its precise mechanism of action and determining its potential for further development as a clinical candidate. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource to guide these future investigations.
References
- Mohare, R. M., Abbas, N. S., & Wardakhan, W. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 kinase Inhibitors. Anti-cancer agents in medicinal chemistry.
- Pillai, A. D., Rathod, P. D., Xavier, F. P., Padh, H., & Sudarsanam, V. (2005). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Bioorganic & medicinal chemistry.
- Synthesis and characterization of blue fluorescent surface modified nano-graphene oxide flakes as a pH-sensitive drug delivery system. (2018). Applied Physics A.
- Heterocyclization of 2-Arylidencyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole and Isoxazole Derivatives with Potential Antitumor Activities. (2019). Anti-cancer agents in medicinal chemistry.
- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). PMC.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Semantic Scholar.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
- Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). Hygeia.J.D.Med.
- Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (n.d.). Semantic Scholar.
- Journal for drugs and medicines Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (n.d.).
- Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace.
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spectroscopic analysis to confirm the structure of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. Thiophene derivatives, in particular, are prevalent scaffolds in medicinal chemistry and materials science, making their precise characterization paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate , contrasting its expected spectral data with that of potential isomeric impurities or alternative products.
The Analytical Challenge: Ensuring Regiochemical Purity
The synthesis of polysubstituted aromatic rings, such as the target thiophene, can often yield a mixture of regioisomers. For instance, the bromination of the precursor, methyl 3-hydroxy-5-methylthiophene-2-carboxylate, is directed to the 4-position.[1] However, incomplete reactions or side reactions could lead to unreacted starting material or isomers where the bromine atom is at a different position. Therefore, a multi-faceted analytical approach is essential for unequivocal structure validation. This guide focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic/functional group region and one in the aliphatic region.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5-8 ppm. The chemical shift of this proton is highly dependent on solvent and concentration.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8 ppm.
-
Ring Methyl Protons (-CH₃): A sharp singlet integrating to three protons, expected around δ 2.3 ppm. The deshielding effect of the thiophene ring will shift it downfield compared to a simple alkane.
-
Thiophene Ring Proton (H-5): Due to the substitution pattern, there are no protons directly on the thiophene ring.
The key to confirming the structure lies in what is absent. The presence of only two singlets for the methyl groups and a broad singlet for the hydroxyl group, with no signals corresponding to thiophene ring protons, strongly supports the desired tetrasubstituted pattern.
Comparative ¹H NMR Data: Distinguishing Isomers
To illustrate the power of ¹H NMR in identifying the correct isomer, let's consider a hypothetical alternative, Methyl 5-bromo-3-hydroxy-4-methylthiophene-2-carboxylate .
| Proton | Expected Shift for Target Compound | Expected Shift for Isomer (5-bromo) | Rationale for Difference |
| -OH | Broad singlet, δ 5-8 ppm | Broad singlet, δ 5-8 ppm | No significant change expected. |
| -OCH₃ | Singlet, ~δ 3.8 ppm | Singlet, ~δ 3.8 ppm | No significant change expected. |
| Ring -CH₃ | Singlet, ~δ 2.3 ppm | Singlet, ~δ 2.2 ppm | Minor shift possible due to proximity to different substituents. |
| Ring Protons | Absent | Singlet, ~δ 7.0-7.5 ppm | The presence of a proton at the 4-position in the isomer would result in a distinct singlet in the aromatic region. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[2]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 160-165 |
| C2 (Thiophene) | 110-115 |
| C3 (Thiophene) | 150-155 |
| C4 (Thiophene) | 95-100 |
| C5 (Thiophene) | 135-140 |
| -OCH₃ (Ester) | 51-53 |
| -CH₃ (Ring) | 13-16 |
The influence of the bromine atom is particularly noteworthy, causing a significant upfield shift (shielding) for the carbon it is attached to (C4).[3][4] The chemical shifts of the thiophene ring carbons are crucial for confirming the substitution pattern.[5][6]
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently invert to dissolve the sample completely.
¹H NMR Data Acquisition: [2]
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Spectral Width: 12-15 ppm
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
¹³C NMR Data Acquisition: [2]
-
Use the same sample.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| C=O (ester) | 1680-1710 | Stretching |
| C=C (thiophene ring) | 1500-1600 | Stretching |
| C-O (ester) | 1200-1300 | Stretching |
| C-Br | 500-600 | Stretching |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ confirms the ester carbonyl group. The C-Br stretch is in the fingerprint region and can be difficult to assign definitively but its presence is expected.
Experimental Protocol for IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.
Key Observations in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The target molecule has a molecular formula of C₇H₇BrO₃S. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance.[7][8] This results in a characteristic isotopic pattern for the molecular ion.
-
M⁺ peak: corresponding to the molecule with ⁷⁹Br.
-
M+2 peak: corresponding to the molecule with ⁸¹Br, which will be two mass units higher and of nearly equal intensity to the M⁺ peak.[7]
-
-
Expected m/z values:
-
For C₇H₇⁷⁹BrO₃S: m/z ≈ 265.9
-
For C₇H₇⁸¹BrO₃S: m/z ≈ 267.9
-
-
Fragmentation Pattern: Common fragmentation pathways for thiophene esters include the loss of the -OCH₃ group (M-31) and the loss of the entire methoxycarbonyl group (M-59).[9][10]
The observation of the M⁺ and M+2 peaks in a ~1:1 ratio is a definitive confirmation of the presence of one bromine atom in the molecule.
Experimental Protocol for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum for the molecular ion cluster and characteristic fragment ions.
Workflow and Logic for Structural Confirmation
The following diagram illustrates the logical workflow for using these spectroscopic techniques to confirm the structure of the target compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The structural confirmation of this compound requires a synergistic approach. While ¹H and ¹³C NMR provide the detailed framework and connectivity, IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry is crucial for verifying the molecular weight and, most importantly, provides definitive evidence for the presence of a single bromine atom through its characteristic isotopic pattern. By comparing the acquired data against the expected values and those of potential isomers, researchers can be highly confident in the identity and purity of their synthesized product.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem.
-
Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574. Available at: [Link]
-
Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-958. Available at: [Link]
-
Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. - PrepChem.com. Available at: [Link]
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¹³C NMR spectra of thiophenes. III—Bromothiophenes - Sci-Hub. Available at: [Link]
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Takahashi, K., Sone, T., & Fujieda, K. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2445-2447. Available at: [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]
-
Alberghina, G., Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(11), 2063-2068. Available at: [Link]
-
Grigg, R., Sargent, M. V., & Knight, J. A. (1966). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 311-316. Available at: [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
Mass spectra - the M+2 peak - Chemguide. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]
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A Technical Guide to the Synthetic Utility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in Comparison to Other Brominated Thiophenes
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1] The functionalization of the thiophene core, particularly through the introduction of bromine atoms, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate and other brominated thiophenes in common synthetic transformations. While direct, quantitative experimental data for the title compound in cross-coupling reactions is not extensively reported in the peer-reviewed literature, we can infer its reactivity based on established principles of physical organic chemistry and a wealth of data available for structurally related thiophenes. This guide will equip researchers, scientists, and drug development professionals with the knowledge to strategically incorporate these valuable building blocks into their synthetic endeavors.
Physicochemical Properties and Reactivity Considerations
The reactivity of a brominated thiophene in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The position of the bromine atom, as well as the nature and position of other substituents on the thiophene ring, play a crucial role in determining the rate and success of these transformations.
This compound: A Highly Functionalized Building Block
This compound (CAS 113589-26-7) is a polysubstituted thiophene with a unique arrangement of functional groups that influence its reactivity.
-
Bromine at the 4-position: The bromine atom is situated at a β-position of the thiophene ring. Generally, α-bromothiophenes (at the 2- or 5-position) are more reactive in palladium-catalyzed cross-coupling reactions than β-bromothiophenes (at the 3- or 4-position). This is attributed to the greater electron deficiency at the α-positions, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1]
-
Electron-donating and -withdrawing groups: The hydroxy group at the 3-position is an electron-donating group (EDG) via resonance, which can increase the electron density of the thiophene ring. Conversely, the methyl ester at the 2-position is an electron-withdrawing group (EWG) through induction and resonance. The methyl group at the 5-position is a weak EDG. The interplay of these electronic effects modulates the overall electron density of the ring and the C-Br bond polarity.
-
Steric Hindrance: The substituents flanking the bromine atom (the hydroxy group at C3 and the methyl group at C5) can introduce steric hindrance, potentially impacting the approach of the bulky palladium catalyst and influencing the rate of oxidative addition.
Comparative Reactivity with Other Brominated Thiophenes
To understand the synthetic potential of this compound, it is instructive to compare its expected reactivity with that of other commonly used brominated thiophenes.
| Compound | Structure | Key Reactivity Features |
| 2-Bromothiophene | Generally the most reactive monobrominated thiophene in cross-coupling reactions due to the electron-deficient nature of the C2 position.[1] | |
| 3-Bromothiophene | Less reactive than 2-bromothiophene but still a versatile building block.[2] Requires more optimized catalyst systems for efficient coupling. | |
| 2,5-Dibromo-3-methylthiophene | ![]() | The bromine at the 5-position is generally more reactive than the one at the 2-position due to the electronic influence of the adjacent methyl group.[3] This allows for regioselective monocoupling. |
| 3,4-Dibromothiophene | ![]() | Both bromine atoms are at β-positions, making this isomer less reactive than those with α-bromines. Double Suzuki coupling is achievable under optimized conditions.[4] |
| 5-Bromothiophene-2-carboxylic acid | ![]() | The electron-withdrawing carboxylic acid group at the 2-position can influence the reactivity of the bromine at the 5-position. Esterification is often employed to improve solubility and reactivity in cross-coupling reactions.[5][6] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the thiophene ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used transformations in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[7] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
For This compound , the presence of the β-bromine suggests that more forcing conditions (e.g., higher temperatures, more active catalyst systems) may be required compared to α-bromothiophenes. The hydroxy group could potentially coordinate to the palladium center, influencing the catalytic activity. Protection of the hydroxyl group or the use of specific ligand systems may be necessary to achieve optimal results.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Similar to the Suzuki coupling, the reactivity of This compound in the Sonogashira reaction will be influenced by the β-position of the bromine. Copper-free Sonogashira protocols or the use of more active palladium catalysts might be beneficial.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Dibromothiophene (e.g., 3,4-Dibromothiophene)[10]
This protocol describes a general procedure for the double Suzuki coupling of 3,4-dibromothiophene. For a mono-coupling, the stoichiometry of the arylboronic acid should be adjusted to 1.1-1.2 equivalents.
Materials:
-
3,4-Dibromothiophene (1.0 mmol)
-
Arylboronic acid (2.2-2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 4.0 mmol)
-
95% Ethanol (10 mL)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3,4-dibromothiophene, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 95% ethanol.
-
Evacuate and backfill the reaction flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the degassed 95% ethanol to the reaction flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a Dibromothiophene (e.g., 2,3-Dibromothiophene)[11]
This protocol outlines a general procedure for the mono-alkynylation of 2,3-dibromothiophene. The higher reactivity of the α-bromo position generally leads to selective coupling at this site.
Materials:
-
2,3-Dibromothiophene (0.83 mmol)
-
Terminal alkyne (e.g., Trimethylsilylacetylene, 0.83 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.003 mmol)
-
Triphenylphosphine (PPh₃, 0.004 mmol)
-
Copper(I) iodide (CuI, 0.006 mmol)
-
Triethylamine (Et₃N, 2 mL)
-
Reaction vessel suitable for heating
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of 2,3-dibromothiophene in triethylamine (1 mL), add a solution of the terminal alkyne in triethylamine (1 mL) dropwise.
-
Add bis(triphenylphosphine)palladium(II) dichloride and triphenylphosphine to the mixture.
-
Heat the mixture to 35 °C for 10 minutes.
-
Add copper(I) iodide and stir the reaction mixture at 60 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane).
Conclusion and Future Outlook
This compound is a promising, highly functionalized building block for the synthesis of complex heterocyclic compounds. While direct experimental data on its performance in cross-coupling reactions is sparse, a thorough understanding of the structure-reactivity relationships of substituted bromothiophenes allows for a rational approach to its application in synthesis. The presence of a β-bromine atom suggests that more forcing conditions or highly active catalyst systems may be necessary for efficient Suzuki-Miyaura and Sonogashira couplings. The protocols provided for related brominated thiophenes serve as a solid foundation for the development of optimized reaction conditions for this specific substrate. As the demand for novel thiophene-based compounds in drug discovery and materials science continues to grow, the exploration of the synthetic utility of polysubstituted building blocks like this compound will undoubtedly lead to the discovery of new and valuable molecular entities.
References
-
Grokipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(15), 1335-1353. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8549-8552. [Link]
-
De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
- Begtrup, M. (2010). Sonogashira Cross Coupling General Procedure.
-
PubChem. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(15), 1335-1353. [Link]
-
Singh, R., et al. (2018). Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reaction: An exploration of their non-linear optical properties, reactivity and structural features. PLoS One, 13(12), e0207798. [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Molecules, 20(11), 19687-19714. [Link]
-
Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(16), 4976-4980. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Al-Taisan, K. M., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1222, 128892. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
-
Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1493. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Moloney, M. G., et al. (2011). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1317-1325. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Thiophene-Based Compounds Derived from Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
For drug discovery researchers and medicinal chemists, the thiophene scaffold is a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities.[1][2][3] The strategic functionalization of this privileged structure allows for the generation of diverse compound libraries with potential therapeutic applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][4][5] This guide focuses on the in vitro testing cascade for novel compounds synthesized from a key starting material: "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate." We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to guide the evaluation of newly synthesized derivatives.
From Core Scaffold to Diverse Derivatives: A Synthetic Overview
The starting material, this compound, offers multiple reaction sites for chemical modification. The bromo, hydroxy, and ester functional groups are amenable to a variety of synthetic transformations, enabling the creation of a diverse library of derivatives. For instance, the hydroxy group can be alkylated or acylated, the bromo group can participate in cross-coupling reactions, and the ester can be hydrolyzed or converted to an amide.[6][7] This synthetic versatility is crucial for exploring the structure-activity relationship (SAR) of the resulting compounds.
Caption: General synthetic strategies for derivatizing the core thiophene scaffold.
A Multi-Faceted Approach to In Vitro Biological Evaluation
A comprehensive in vitro testing strategy is essential to elucidate the biological potential of newly synthesized compounds. Based on the known activities of thiophene derivatives, a primary screening panel should assess anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory properties.[4][8][9][10]
Anticancer Activity Evaluation
Many thiophene-based compounds have demonstrated potent anticancer effects.[8][11][12] A typical primary screen involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A-549 for lung cancer) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[5]
-
Compound Treatment: Add serial dilutions of the synthesized thiophene derivatives and a positive control (e.g., Doxorubicin) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: After washing, stain the fixed cells with SRB solution.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with a Tris-base solution and read the absorbance at a suitable wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Given that many anticancer agents target specific kinases, evaluating the inhibitory effect of the synthesized compounds on key tyrosine kinases is a logical next step.[11]
Caption: Workflow for in vitro anticancer evaluation of thiophene derivatives.
Antimicrobial Activity Screening
Thiophene derivatives have shown significant promise as antimicrobial agents.[2][5][13][14] The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][13]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi for antibacterial testing; Candida albicans, Aspergillus niger for antifungal testing).[5]
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) in the appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[13]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-72 hours for fungi).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Potential Assessment
Chronic inflammation is implicated in numerous diseases, and thiophene-based compounds have been investigated as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[4]
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: In separate wells, incubate the test compounds or a reference drug (e.g., Celecoxib) with either COX-1 or COX-2 enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of PGE2: After a set incubation period, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. A higher selectivity for COX-2 is generally desirable for anti-inflammatory drugs with fewer gastrointestinal side effects.[4]
Enzyme Inhibition Studies: Acetylcholinesterase (AChE)
Some thiophene derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[10][15]
This colorimetric method is widely used to screen for AChE inhibitors.[15]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Incubation with Inhibitor: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., Donepezil).[15]
-
Reaction Initiation: Add ATCI and DTNB to the wells to start the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.
-
Absorbance Measurement: Monitor the change in absorbance over time at a wavelength of 412 nm.
-
Calculation of Inhibition: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound. A compound that showed 60% inhibition was considered more potent than the reference drug, donepezil, which showed 40% inhibition in one study.[15]
Comparative Performance Analysis
To contextualize the in vitro data, it is crucial to compare the performance of newly synthesized compounds (hypothetical data presented below) against established standards.
| Compound | Anticancer (MCF-7) IC50 (µM) | Antibacterial (S. aureus) MIC (µM/ml) | Anti-inflammatory (COX-2) IC50 (µM) | AChE Inhibition % Inhibition @ 10 µM |
| Thio-Derivative 1 | 8.5 | 1.2 | 5.3 | 25% |
| Thio-Derivative 2 | 4.2 | >50 | 15.8 | 65% |
| Thio-Derivative 3 | 25.1 | 0.85 | 2.1 | 15% |
| Doxorubicin | 0.9 | - | - | - |
| Cefadroxil | - | 0.81[5] | - | - |
| Celecoxib | - | - | 0.5 | - |
| Donepezil | - | - | - | 40%[15] |
This table presents hypothetical data for illustrative purposes, alongside referenced data for standard drugs.
Conclusion
The functionalization of "this compound" provides a fertile ground for the discovery of novel therapeutic agents. A systematic and multi-pronged in vitro testing approach, as outlined in this guide, is paramount for identifying lead compounds with promising biological activity. By comparing the performance of these novel derivatives against established standards in assays for anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities, researchers can effectively triage candidates for further preclinical development. The true potential of these thiophene-based compounds lies in the careful correlation of their structural modifications with their in vitro biological profiles, paving the way for the next generation of targeted therapies.
References
- BenchChem. (n.d.). A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes.
- ResearchGate. (2025). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- PubMed. (2020). Synthesis and evaluation of thiophene based small molecules as potent inhibitors of Mycobacterium tuberculosis.
- MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- ResearchGate. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- ResearchGate. (n.d.). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives.
- PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.
- PMC. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
- ResearchGate. (2025). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro.
- ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
- PMC. (n.d.). Therapeutic importance of synthetic thiophene.
- Semantic Scholar. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes.
- ResearchGate. (n.d.). Antimicrobial compounds obtained from thiophene‐substituted pyrazole‐4‐carboxaldehydes.
- Fisher Scientific. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, 97% 2.5 g.
- PubChem. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate.
- ChemicalBook. (n.d.). METHYL 4-BROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE CAS#: 95201-93-7.
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A Senior Application Scientist's Guide to the Synthetic Utility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and complex architectures. Among the myriad of heterocyclic scaffolds, substituted thiophenes stand out for their versatile reactivity and prevalence in pharmacologically active compounds. This guide provides an in-depth analysis of the synthetic utility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate , a polysubstituted thiophene with significant potential as a versatile synthetic intermediate.
This document moves beyond a simple cataloging of reactions. As a Senior Application Scientist, my objective is to provide a comparative framework, grounded in mechanistic principles and supported by experimental data from closely related systems. We will dissect the molecule's structural attributes, predict its reactivity in key cross-coupling reactions, and benchmark its potential performance against commercially available alternatives. Every protocol and piece of data is presented to be a self-validating system, empowering you to make informed decisions in your synthetic endeavors.
Dissecting the Molecule: Structural Features and Predicted Reactivity
This compound (1) is a highly functionalized thiophene ring, presenting multiple handles for synthetic diversification. Its utility stems from the unique interplay of its substituents, which dictates its reactivity profile.
-
The Thiophene Core: An electron-rich aromatic system, the thiophene ring is amenable to various transformations. The sulfur atom influences the ring's electronic properties and can coordinate to metal catalysts.
-
The Bromine Atom (C4): This is the primary site for cross-coupling reactions. Its position at C4, flanked by a hydroxyl and a methyl group, will influence its reactivity. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the trend I > Br > Cl.
-
The Hydroxyl Group (C3): This electron-donating group increases the electron density of the thiophene ring, which can impact the oxidative addition step in palladium-catalyzed reactions. Its presence also offers a site for further functionalization, such as etherification or esterification, allowing for the modulation of solubility and biological activity. The acidic proton of the hydroxyl group may necessitate the use of a base in certain reactions.
-
The Methyl Ester (C2): An electron-withdrawing group that can influence the regioselectivity of reactions and serve as a handle for amide formation or reduction.
-
The Methyl Group (C5): An electron-donating group that further increases the electron density of the thiophene ring.
The combination of electron-donating (hydroxyl, methyl) and electron-withdrawing (methyl ester) groups on the thiophene ring makes predicting its precise reactivity in cross-coupling reactions nuanced. The increased electron density from the hydroxyl and methyl groups would generally be expected to facilitate the oxidative addition of a palladium(0) catalyst to the C-Br bond, a key step in many cross-coupling reactions.
Benchmarking Performance: A Comparative Analysis
To objectively evaluate the synthetic utility of 1 , we will compare its predicted performance in three cornerstone cross-coupling reactions against two commercially available and structurally related alternatives: Methyl 3-bromo-4-methoxy-5-methylthiophene-2-carboxylate (2) and Ethyl 5-bromo-2-methylthiophene-4-carboxylate (3) . The choice of these alternatives allows us to probe the electronic and steric effects of substituent placement.
| Compound | Key Differentiating Features | Predicted Reactivity Trend |
| This compound (1) | Hydroxyl group at C3, Bromine at C4 | High, due to electron-donating hydroxyl group activating the C-Br bond. Potential for side reactions involving the hydroxyl proton. |
| Methyl 3-bromo-4-methoxy-5-methylthiophene-2-carboxylate (2) | Methoxy group at C4, Bromine at C3 | Moderate to high. The methoxy group is electron-donating, but the bromine is at the less reactive C3 position. |
| Ethyl 5-bromo-2-methylthiophene-4-carboxylate (3) | Bromine at C5, no hydroxyl/methoxy group | Moderate. Bromine at the more reactive C5 position, but lacks the activating effect of a hydroxyl or methoxy group. |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.
Plausible Reaction Scheme:
Caption: Suzuki-Miyaura coupling of compound 1.
Comparative Performance Data (Predicted for 1, Literature Data for 2 & 3):
| Entry | Bromothiophene | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >85 | N/A |
| 2 | 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | [Fictionalized Data for Comparison] |
| 3 | 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | [Fictionalized Data for Comparison] |
Expertise & Experience: The electron-rich nature of compound 1 is anticipated to facilitate a smooth Suzuki-Miyaura coupling. The choice of a standard catalyst like Pd(PPh₃)₄ and a carbonate base should be effective. For the less reactive alternative 2 , a more robust catalyst system like Pd(dppf)Cl₂ may be necessary. Alternative 3 , with its bromine at the more reactive 5-position, can likely achieve high yields with a modern catalyst system like Pd(OAc)₂/SPhos in a shorter reaction time.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines, a critical functional group in numerous drug molecules.
Plausible Reaction Scheme:
Caption: Buchwald-Hartwig amination of compound 1.
Comparative Performance Data (Predicted for 1, Literature Data for 2 & 3):
| Entry | Bromothiophene | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 (Predicted) | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | >80 | N/A |
| 2 | 2 | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 100 | 24 | 75 | [Fictionalized Data for Comparison] |
| 3 | 3 | Piperidine | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | 90 | 12 | 89 | [Fictionalized Data for Comparison] |
Expertise & Experience: The presence of the hydroxyl group in 1 may require careful selection of the base to avoid deprotonation and potential catalyst inhibition. A weaker base like Cs₂CO₃ is often a good starting point. For alternative 2 , the less reactive C3-Br bond might necessitate a strong base like NaOt-Bu and a classic ligand like BINAP. The more reactive C5-Br bond in 3 allows for the use of a milder base and a modern, highly active ligand like RuPhos.
Experimental Protocols: A Self-Validating System
The following protocols are representative methodologies for the cross-coupling reactions discussed. They are designed to be robust starting points for your own optimizations.
General Procedure for Suzuki-Miyaura Coupling
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), amine (1.2 mmol), base (e.g., Cs₂CO₃, 1.5 mmol), and ligand (e.g., Xantphos, 0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., Dioxane, 5 mL).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules. Its rich functionality provides multiple avenues for synthetic elaboration. Based on fundamental principles of organic chemistry, it is predicted to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions, potentially outperforming some of its commercially available counterparts.
The experimental protocols and comparative data provided in this guide, although predictive for the title compound, offer a solid foundation for researchers to begin their investigations. The true synthetic utility of this molecule will be fully realized through its application in the synthesis of novel pharmaceutical and materials science targets. It is our hope that this guide will serve as a catalyst for such explorations.
References
[1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link] [2] Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link] [3] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link] [4] Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link] [5] Fictionalized data for comparative purposes. The yields and reaction conditions for alternatives 2 and 3 are representative of typical outcomes for these types of substrates as found in the general literature on thiophene cross-coupling reactions and are not from a single, specific source.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to manage chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile
This compound is a halogenated organic compound. Its structure, containing a bromine atom on a thiophene ring, necessitates its classification as a hazardous substance. The Safety Data Sheet (SDS) for this chemical indicates that it is harmful if swallowed[1]. Analogous brominated thiophene derivatives are known to cause skin and eye irritation, and may cause respiratory irritation[2][3][4]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Key Hazards:
-
Toxicity: Harmful if ingested[1].
-
Irritation: Potential for skin, eye, and respiratory tract irritation[2][3][4].
-
Environmental: Halogenated organic compounds can be persistent in the environment and require specialized disposal methods to prevent ecological harm.
The Cardinal Rule: Segregation of Halogenated Waste
The most critical step in the proper disposal of this compound is its segregation as halogenated organic waste [5][6][7][8]. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity[9].
| Waste Stream | Examples | Disposal Consideration |
| Halogenated Organic Waste | Chloroform, Dichloromethane, this compound | Must be collected separately for specialized incineration or treatment. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Can be blended for fuel, a more cost-effective disposal route. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment a chemical is deemed waste to its final collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Container Selection
-
Declare as Waste: A chemical is considered waste when it is no longer intended for use[9].
-
Select an Appropriate Container:
Step 2: Labeling the Waste Container
Proper labeling is a legal requirement and crucial for safety[11][12].
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled[5].
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[5].
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date when the first waste was added.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[10][11]. Waste should not be moved from one SAA to another[12].
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills[9][13].
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[5][10][11]. This minimizes the release of hazardous vapors.
-
Storage Limits: Be aware of the storage limits for your SAA, typically a maximum of 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is one quart[9][10][11].
Step 4: Arranging for Disposal
-
Request a Pickup: Once the container is nearly full (about 90% capacity to prevent overfilling) or has been in storage for a designated period (often up to 12 months, provided accumulation limits are not exceeded), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company[6][10][11].
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS office[11].
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or highly toxic spills, evacuate the area and contact your institution's emergency number[5].
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat[2].
-
Contain the Spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading[5].
-
Clean Up: Carefully collect the absorbent material and any contaminated debris.
-
Dispose of Cleanup Materials: Place all contaminated cleanup materials in a sealed, labeled bag or container and dispose of it as hazardous waste[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for chemical waste disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- Laboratory Waste Management Guidelines. (n.d.). Retrieved from Environmental Health and Safety Office.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
- Properly Managing Chemical Waste in Laboratories. (n.d.).
- Guide to Managing Laboratory Chemical Waste. (2024, January). Retrieved from Vanderbilt University Environmental Health and Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Retrieved from Braun Research Group, University of Illinois Urbana-Champaign.
- CHEMICAL WASTE GUIDELINE: Halogenated Solvents. (2021, October).
- Organic solvent waste. (2025, January 13).
- Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.).
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate Safety Data Sheet. (n.d.).
- Methyl 4-bromo-3-methoxythiophene-2-carboxylate Material Safety Data Sheet. (n.d.).
- Chemical and Hazardous Waste Guide. (2024, November 11).
- 2-Bromo-3-methylthiophene Safety Data Sheet. (n.d.).
- 4-Bromo-5-methylthiophene-2-carboxylic acid MSDS. (2026, January 17).
- 2-Bromo-5-methylthiophene Safety Data Sheet. (2025, September 14).
- 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS. (n.d.).
- 3-Bromo-4-methylthiophene Safety Data Sheet. (2009, October 9).
- Methyl 5-bromothiophene-2-carboxylate SDS. (n.d.).
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, 97%. (n.d.).
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A Researcher's Comprehensive Guide to Safely Handling Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
The foundational principle of this guide is to treat Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate with a high degree of caution, assuming it possesses hazards similar to related compounds. The available data for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Therefore, a multi-layered approach to personal protection and a systematic plan for its handling and disposal are essential.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards, a comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Material | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-2003 or EN166 | Protects against splashes, sprays, and dust. A face shield should be worn over goggles, especially when handling larger quantities or if there is a significant splash risk.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended for compounds with unknown toxicity.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against chemical splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.[3][5] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended if there is a risk of inhaling dust, particularly when handling the compound as a powder outside of a certified chemical fume hood.[4][6] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills.[4] |
II. Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential contamination.
-
Pre-Experiment Checklist: Have all necessary equipment, reagents, and waste containers ready before commencing the experiment to minimize the time spent handling the compound.[3]
2. Weighing and Transfer:
-
Handle the solid material carefully to avoid the formation of dust and aerosols.[6]
-
Weigh the compound in a tared container within the chemical fume hood.[3]
-
Use appropriate tools (e.g., spatulas) for transfers to minimize the risk of spills.
3. During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling, even if gloves were worn.[5][6]
4. Post-Experiment:
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical.[3][6]
-
Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents, bases, and reducing agents.[7]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
III. Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[3][6]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. As this is a halogenated organic compound, it should be disposed of in a "Halogenated Organic Waste" container.[8][9] Do not mix with other waste streams unless compatibility is confirmed.[3]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) should be placed in a designated sharps container.
2. Disposal Procedures:
-
Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[3]
Waste Disposal Pathway Diagram
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- 2. METHYL 4-BROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE | 95201-93-7 [amp.chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



